Dirithromycin (Standard)
Description
BenchChem offers high-quality Dirithromycin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dirithromycin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H78N2O14 |
|---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |
InChI Key |
WLOHNSSYAXHWNR-XKZDMFDNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Dirithromycin's Assault on the Bacterial Ribosome
For Immediate Release
[City, State] – In the ongoing battle against bacterial infections, a detailed understanding of antibiotic mechanisms of action is paramount for the development of new and more effective therapies. This whitepaper provides an in-depth technical guide on the molecular interactions between the macrolide antibiotic dirithromycin and the bacterial ribosome, the cellular machinery responsible for protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanism, presents comparative quantitative data, details experimental methodologies, and visualizes the intricate processes involved.
Dirithromycin, a second-generation macrolide, demonstrates a potent ability to halt bacterial growth by targeting the 50S subunit of the 70S bacterial ribosome.[1][2][3][4] Its mechanism, while sharing similarities with other macrolides, possesses unique structural interactions that contribute to its efficacy. This guide dissects these interactions at a molecular level, offering a comprehensive resource for the scientific community.
Core Mechanism of Action
Dirithromycin functions as a protein synthesis inhibitor.[4][5] It is a prodrug that is converted in the body to its active form, erythromycylamine.[6] This active metabolite then binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET).[7][8] This binding physically obstructs the path of newly synthesized polypeptide chains, thereby inhibiting the elongation phase of translation.[6][7][8]
Crucially, the binding of dirithromycin is not merely a passive blockage. Structural studies have revealed specific and critical interactions with the 23S rRNA and ribosomal proteins.[8] Like other macrolides, its desosamine sugar forms a hydrogen bond with nucleotide A2058 of the 23S rRNA.[8][9] However, a key distinguishing feature of dirithromycin is its extended (2-methoxyethoxy)-methyl side chain.[8] This side chain extends into a pocket within the NPET and forms a unique lone pair-π stacking interaction with the imidazole ring of the His69 residue of ribosomal protein uL4.[8][10][11] This additional contact is thought to contribute to its strong binding to the ribosome.[8][10]
While initially believed to be a general inhibitor of protein synthesis, recent evidence suggests that macrolides like dirithromycin act in a context-specific manner, inhibiting the translation of a subset of proteins depending on the nascent peptide sequence.[7] The antibiotic, in conjunction with specific nascent peptide sequences, can allosterically affect the peptidyl transferase center (PTC) of the ribosome, preventing the formation of certain peptide bonds.[7][8]
Below is a diagram illustrating the signaling pathway of dirithromycin's action on the bacterial ribosome.
Quantitative Data Summary
The binding affinity of dirithromycin to the bacterial ribosome has been compared with its parent compound, erythromycin. The following table summarizes the apparent dissociation constants (K Dapp) determined from competition-binding assays.
| Antibiotic | Bacterial Species | Ribosome | Apparent Dissociation Constant (K Dapp) | Reference |
| Dirithromycin | Thermus thermophilus | 70S | Not explicitly stated, but binding is shown. | [12] |
| Erythromycin | Thermus thermophilus | 70S | Not explicitly stated, but binding is shown. | [12] |
| Dirithromycin | Escherichia coli | 70S | 1.6 ± 0.5 nM | [12] |
| Erythromycin | Escherichia coli | 70S | 2.6 ± 0.6 nM | [12] |
Table 1: Comparative binding affinities of Dirithromycin and Erythromycin.
Experimental Protocols
The elucidation of dirithromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are the methodologies for key experiments.
1. X-ray Crystallography of the Dirithromycin-Ribosome Complex
This technique provides a high-resolution, three-dimensional structure of dirithromycin bound to the ribosome.
-
Ribosome Complex Formation: 70S ribosomes from Thermus thermophilus were mixed with mRNA and incubated. Subsequently, P-site and A-site tRNAs were added to form a functional complex.[8]
-
Antibiotic Binding: Dirithromycin, dissolved in the same buffer, was added to the preformed ribosome-mRNA-tRNA complex to a final concentration of 250 µM.[8]
-
Crystallization: The dirithromycin-ribosome complex was crystallized using the hanging drop vapor diffusion method.
-
Data Collection and Processing: X-ray diffraction data were collected from the crystals. The raw data were then integrated and scaled to solve the structure by molecular replacement.[8]
2. Competition-Binding Assay
This assay is used to determine the binding affinity of an unlabeled antibiotic by measuring its ability to displace a fluorescently labeled antibiotic from the ribosome.
-
Fluorescent Probe: A fluorescently labeled erythromycin analog (BODIPY-ERY) is used.
-
Assay Principle: The assay measures the change in fluorescence anisotropy as the labeled probe is displaced by increasing concentrations of the unlabeled competitor (dirithromycin or erythromycin).
-
Procedure: A constant concentration of 70S ribosomes (T. thermophilus or E. coli) and BODIPY-ERY is incubated with varying concentrations of dirithromycin or erythromycin.[12]
-
Data Analysis: The fluorescence anisotropy is measured, and the data are used to calculate the apparent dissociation constant (K Dapp) for the unlabeled antibiotics.[12]
3. In Vitro Transcription-Translation Inhibition Assay
This assay measures the inhibitory effect of an antibiotic on protein synthesis in a cell-free system.
-
System: A coupled in vitro transcription-translation system is used, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Reporter Gene: A gene encoding a readily assayable protein, such as firefly luciferase, is used as the template.[12]
-
Procedure: The in vitro synthesis of the reporter protein is carried out in the presence of increasing concentrations of the antibiotic (dirithromycin or erythromycin).[12]
-
Measurement: The activity of the synthesized reporter protein (e.g., luminescence for luciferase) is measured to determine the extent of protein synthesis inhibition.[12]
The following diagram illustrates a generalized workflow for these key experimental protocols.
Conclusion
Dirithromycin's mechanism of action on the bacterial ribosome is a multifaceted process involving specific, high-affinity binding within the nascent peptide exit tunnel. Its unique interaction with ribosomal protein uL4, in addition to the canonical interactions with 23S rRNA, underscores the potential for rational drug design to develop macrolides with improved properties. The context-specific nature of its inhibitory action opens new avenues for understanding and potentially exploiting the nuanced interplay between antibiotics, the ribosome, and the nascent polypeptide chain. The data and protocols presented in this guide offer a solid foundation for further research into this important class of antibiotics and the development of novel strategies to combat bacterial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. ClinPGx [clinpgx.org]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides (Journal Article) | OSTI.GOV [osti.gov]
- 11. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chemical structure and properties of Dirithromycin standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for the Dirithromycin standard. Dirithromycin is a semi-synthetic macrolide antibiotic, functioning as a prodrug that is converted in vivo to its biologically active form, erythromycylamine.[1][2] This document is intended to serve as a comprehensive resource for professionals engaged in research, development, and quality control of this important therapeutic agent.
Chemical Structure and Identification
Dirithromycin is a derivative of erythromycin, formed by the condensation of (9S)-erythromycyclamine with 2-(2-methoxyethoxy)acetaldehyde.[1][2] This modification results in the formation of a 9-N-11-O-oxazine ring, which is a hemiaminal structure.[1] This ring is unstable under acidic and alkaline conditions, facilitating its hydrolysis to the active compound, erythromycylamine.[1]
Chemical Structure of Dirithromycin:
(A 2D chemical structure image would be placed here in a real document)
Table 1: Chemical Identification of Dirithromycin
| Identifier | Value |
| IUPAC Name | (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
| CAS Number | 62013-04-1 |
| Molecular Formula | C42H78N2O14 |
| Molecular Weight | 835.09 g/mol |
| Synonyms | Dynabac, LY237216, AS-E 136 |
Physicochemical Properties
The physicochemical properties of Dirithromycin are crucial for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its properties are designed to enhance its stability and absorption compared to its active metabolite.
Table 2: Physicochemical Properties of Dirithromycin
| Property | Value | Reference |
| Melting Point | 186 - 190 °C | Not specified in search results |
| pKa (Strongest Basic) | 9.13 | [3] |
| pKa (Strongest Acidic) | 12.49 | [3] |
| Solubility | Very slightly soluble in water; very soluble in methanol and methylene chloride. | [4] |
| UV Absorption Maximum (in Methanol and Phosphate Buffer pH 8.0) | 285 nm (for Erythromycin, as a proxy) | [5] |
Mechanism of Action
Dirithromycin exerts its antibacterial effect through a well-defined mechanism of action that begins with its conversion to the active metabolite, erythromycylamine.
-
Prodrug Conversion: Following oral administration, Dirithromycin is absorbed and undergoes non-enzymatic hydrolysis, primarily in the small intestine, to form erythromycylamine.[1][3] This conversion is facilitated by the physiological pH.
-
Ribosomal Binding: Erythromycylamine, the active moiety, binds to the 50S subunit of the bacterial ribosome.[1][3]
-
Inhibition of Protein Synthesis: This binding event interferes with the translocation of peptides, thereby inhibiting bacterial protein synthesis and leading to a bacteriostatic effect.[1]
The following diagram illustrates the signaling pathway of Dirithromycin's mechanism of action.
Experimental Protocols
Accurate and reproducible analytical methods are essential for the quality control and research of Dirithromycin. The following protocols are based on established pharmacopeial methods and scientific literature.
Identification by Infrared Absorption
This method provides a definitive identification of the Dirithromycin standard.
Methodology:
-
Sample Preparation: Prepare a potassium bromide dispersion of the Dirithromycin standard.
-
Analysis: Record the infrared absorption spectrum between 4000 and 400 cm⁻¹.
-
Acceptance Criteria: The absorption spectrum of the sample should be concordant with the reference spectrum of USP Dirithromycin RS.[6]
Assay by High-Performance Liquid Chromatography (HPLC)
This HPLC method is used to determine the purity and concentration of Dirithromycin.
Chromatographic Conditions:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (Octadecyl silane)
-
Mobile Phase: A degassed mixture of acetonitrile, Potassium phosphate buffer, and methanol (44:37:19).[6]
-
Potassium phosphate buffer preparation: Dissolve 1.41 g of monobasic potassium phosphate and 6.91 g of dibasic potassium phosphate in 1 L of water, and filter.[6]
-
-
Flow Rate: (Not specified in provided search results)
-
Detection: UV, wavelength not specified in provided search results.
-
Injection Volume: (Not specified in provided search results)
System Suitability:
-
Resolution: The resolution between dirithromycin (16R-epimer) and dirithromycin 16S-epimer is not less than 2.0. The resolution between dirithromycin (16R-epimer) and 9-(S)-erythromycylamine is not less than 5.0.[6]
-
Tailing Factor: The tailing factor for the dirithromycin (16R-epimer) peak is not more than 2.0.[6]
-
Relative Standard Deviation: The relative standard deviation for replicate injections is not more than 1.0%.[6]
Procedure:
-
Standard Preparation: Prepare a solution of USP Dirithromycin RS in the mobile phase at a known concentration.
-
Sample Preparation: Prepare a solution of the Dirithromycin sample in the mobile phase.
-
Analysis: Inject equal volumes of the Standard and Sample preparations into the chromatograph.
-
Calculation: Calculate the percentage of Dirithromycin in the sample by comparing the peak responses of the sample and the standard.
The following diagram outlines the experimental workflow for the HPLC assay of Dirithromycin.
Conclusion
This technical guide provides essential information on the chemical structure, properties, and analytical methods for the Dirithromycin standard. The data and protocols presented herein are intended to support the work of researchers, scientists, and drug development professionals in their efforts to develop, manufacture, and ensure the quality of Dirithromycin-containing products. Adherence to validated analytical procedures, such as those outlined in the USP monograph, is critical for ensuring the identity, purity, and potency of this important antibiotic.
References
- 1. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dirithromycin - Definition, Characters, Identification - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
The Conversion of Dirithromycin to Erythromycylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirithromycin, a semi-synthetic macrolide antibiotic, serves as a prodrug that undergoes a pivotal conversion into its microbiologically active metabolite, erythromycylamine.[1][2] This transformation is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the conversion process, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical and analytical pathways. Dirithromycin is designed as a more lipid-soluble prodrug to protect it from acid-catalyzed hydrolysis in the stomach.[2] The active metabolite, erythromycylamine, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3]
Quantitative Data Summary
The conversion of dirithromycin to erythromycylamine is a rapid and efficient process that occurs in vivo. The following tables summarize the key pharmacokinetic parameters associated with this conversion and the resulting active compound.
Table 1: Pharmacokinetic Parameters of Dirithromycin and Erythromycylamine
| Parameter | Dirithromycin | Erythromycylamine | Reference |
| Peak Plasma Concentration (Cmax) | 0.48 mg/L (range: 0.1-1.97) | 0.29 mg/L | [2][4] |
| Time to Peak Concentration (Tmax) | 4 h | - | [2] |
| Area Under the Curve (AUC₀₋₂₄h) | 3.37 mg·h/L (range: 0.39-17.16) | 1.96 mg·h/L | [2][4] |
| Plasma Elimination Half-Life (t½) | 44 h (range: 16-65) | 21 h | [2][4] |
| Plasma Protein Binding | - | 15-30% | [2] |
| Apparent Volume of Distribution (Vd) | 800 L (range: 504-1041) | - | [2] |
| Absolute Bioavailability | 10% (6-14%) | - | [4] |
Table 2: In Vivo Conversion Rate of Dirithromycin to Erythromycylamine
| Time Post-Infusion | Percentage of Administered Dose Hydrolyzed | Reference |
| 35 minutes | 60-90% | [2] |
| 1.5 hours | Nearly complete | [2] |
Experimental Protocols
The quantification of erythromycylamine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The following is a detailed methodology for the determination of erythromycylamine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique.
Protocol: Quantification of Erythromycylamine in Human Plasma by LC-MS/MS
This protocol is a composite of established methods for the sensitive and selective quantification of erythromycylamine.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract erythromycylamine from human plasma and remove interfering substances.
-
Materials:
-
Human plasma samples (collected with EDTA as anticoagulant).
-
Internal Standard (IS) solution (e.g., Azithromycin).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl-Hexyl).
-
Methanol.
-
Ammonium acetate buffer (20 mM, pH 3.9, adjusted with formic acid).
-
Acetonitrile.
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 0.2 mL) with the internal standard.
-
Condition the SPE cartridge with methanol followed by the ammonium acetate buffer.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering compounds.
-
Elute erythromycylamine and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
2. Chromatographic Separation (HPLC)
-
Objective: To separate erythromycylamine and the internal standard from other components in the extracted sample.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Phenyl-Hexyl column (e.g., 150 × 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 20 mM ammonium acetate (pH 3.9) and acetonitrile (e.g., 75:25, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Detection (Tandem Mass Spectrometry)
-
Objective: To detect and quantify erythromycylamine and the internal standard with high sensitivity and selectivity.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycylamine: m/z 368.5 > 83.2
-
Azithromycin (IS): m/z 375.4 > 115.2
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of erythromycylamine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of erythromycylamine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Chemical Conversion Pathway
The conversion of dirithromycin to erythromycylamine is a non-enzymatic hydrolysis reaction.[2] This process occurs primarily during absorption in the alkaline environment of the duodenum.[3]
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 4. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Dirithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirithromycin is a semi-synthetic, second-generation macrolide antibiotic. It is a prodrug that is rapidly converted in vivo to its microbiologically active metabolite, erythromycylamine. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of dirithromycin, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details the absorption, distribution, metabolism, and excretion (ADME) properties of dirithromycin, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
Dirithromycin is a 14-membered lactone ring macrolide, specifically a C9-oxazine derivative of erythromycylamine.[1] It is administered orally and is designed to improve upon the acid-lability and gastrointestinal intolerance associated with its predecessor, erythromycin. A key feature of dirithromycin is its non-enzymatic hydrolysis to erythromycylamine during absorption, which is the active antibacterial agent.[2][3] Erythromycylamine exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] This guide will explore the in vivo journey of dirithromycin, from administration to elimination.
Pharmacokinetics of Dirithromycin
The pharmacokinetic profile of dirithromycin is largely characterized by the behavior of its active metabolite, erythromycylamine.
Absorption and Bioavailability
Following oral administration, dirithromycin is rapidly absorbed from the gastrointestinal tract.[4] A crucial step in its absorption is the non-enzymatic, spontaneous hydrolysis into erythromycylamine.[4] This conversion is rapid, with 60-90% of the prodrug hydrolyzed within 35 minutes of administration, and the process is nearly complete within 1.5 hours.[2]
The absolute oral bioavailability of dirithromycin is approximately 10%.[2] The presence of food has been noted to have little to no significant effect on its bioavailability, and in some cases, may even slightly increase systemic availability.[1][5]
Distribution
Erythromycylamine, the active form of dirithromycin, exhibits extensive tissue penetration, a characteristic that distinguishes it from erythromycin.[6] Plasma concentrations of the drug are relatively low, which is attributed to its rapid movement from the vascular space into extravascular compartments.[1] Consequently, tissue concentrations of erythromycylamine are significantly higher and more prolonged than those observed in plasma, typically exceeding plasma levels within 4 hours of dosing.[6][7] This extensive tissue distribution is reflected in a large apparent volume of distribution.
The plasma protein binding of erythromycylamine is reported to be in the range of 15% to 30%.[2]
Metabolism
The primary metabolic pathway for dirithromycin is its rapid, non-enzymatic conversion to erythromycylamine during absorption.[2] Unlike many other macrolides, such as erythromycin and clarithromycin, dirithromycin and its active metabolite, erythromycylamine, do not significantly inhibit the cytochrome P450 (CYP450) enzyme system.[8] This characteristic results in a lower potential for drug-drug interactions with medications metabolized by this pathway.[1][8] Erythromycylamine itself undergoes minimal to no hepatic biotransformation.[2]
Excretion
The elimination of dirithromycin and its active metabolite is primarily through the fecal/hepatic route.[1] Following oral administration, a substantial majority, between 81% and 97% of the administered dose, is excreted in the feces.[1] A much smaller fraction, approximately 1.2% to 2.9%, is eliminated in the urine.[1] The mean plasma half-life of erythromycylamine is long, estimated to be around 8 hours (ranging from 2 to 36 hours), which allows for once-daily dosing.[2][7] The terminal elimination half-life observed in urine is even longer, averaging about 44 hours (with a range of 16 to 65 hours).[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of dirithromycin (measured as erythromycylamine) in humans following oral administration.
Table 1: Single-Dose Pharmacokinetic Parameters of Dirithromycin (as Erythromycylamine) in Healthy Adults
| Parameter | Value | Reference |
| Dose | 500 mg | [1] |
| Cmax (Peak Plasma Concentration) | 0.48 mg/L (range: 0.1-1.97) | [1] |
| Tmax (Time to Peak Concentration) | 4 hours | [1] |
| AUC₀₋₂₄ (Area Under the Curve) | 3.37 mg·h/L (range: 0.39-17.16) | [1] |
| Mean Plasma Half-Life (t½) | ~8 hours (range: 2-36) | [2] |
| Urinary Terminal Elimination Half-Life | ~44 hours (range: 16-65) | [2] |
| Apparent Volume of Distribution (Vd/F) | 800 L (range: 504-1041) | [1] |
| Plasma Protein Binding | 15-30% | [2] |
| Absolute Bioavailability | ~10% | [2] |
Table 2: Excretion of Dirithromycin and Metabolites
| Route of Excretion | Percentage of Dose (Oral Administration) | Reference |
| Feces | 81-97% | [1] |
| Urine | 1.2-2.9% | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments in the in vivo pharmacokinetic analysis of dirithromycin.
Human Pharmacokinetic Study Protocol (Single Oral Dose)
This protocol is a synthesized representation based on common practices described in the cited literature.[9]
4.1.1. Study Population: Healthy adult volunteers, often with specific inclusion and exclusion criteria (e.g., age, weight, no concurrent medications).
4.1.2. Study Design: Typically a single-center, open-label, single-dose study.
4.1.3. Drug Administration:
-
Subjects fast overnight prior to drug administration.
-
A single oral dose of dirithromycin (e.g., 500 mg) is administered with a standardized volume of water.
-
Food is typically withheld for a specified period (e.g., 4 hours) post-dosing.
4.1.4. Blood Sampling:
-
A pre-dose blood sample is collected.
-
Serial blood samples are collected at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Blood is collected in heparinized tubes and centrifuged to separate plasma.
-
Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.
4.1.5. Urine Collection:
-
A pre-dose urine sample is collected.
-
Urine is collected over specified intervals post-dose (e.g., 0-12, 12-24, 24-48, 48-72, 72-96 hours).
-
The volume of each collection is recorded, and an aliquot is stored frozen until analysis.
4.1.6. Bioanalytical Method: See section 4.2.
4.1.7. Pharmacokinetic Analysis:
-
Plasma concentration-time data for erythromycylamine are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd/F, and clearance.
-
Non-compartmental analysis is commonly employed.
Quantification of Erythromycylamine in Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of erythromycylamine in human plasma.[10]
4.2.1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To 0.2 mL of plasma, add an internal standard (e.g., midecamycin).
-
Extract the sample with ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
4.2.2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil HyPURITY C18, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium acetate (pH 6.4), acetonitrile, and methanol (e.g., in a 50:10:40 v/v/v ratio).
-
Flow Rate: Isocratic elution at a flow rate of 0.2 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) is injected into the LC-MS/MS system.
4.2.3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Specific precursor and product ions for erythromycylamine and the internal standard are monitored.
4.2.4. Calibration and Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of erythromycylamine.
-
The concentration of erythromycylamine in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Dirithromycin Activation and Mechanism of Action
Caption: Conversion of Dirithromycin to Erythromycylamine and its Ribosomal Target.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow of a Dirithromycin Human Pharmacokinetic Study.
Conclusion
Dirithromycin is a prodrug macrolide that is characterized by its rapid non-enzymatic conversion to the active metabolite, erythromycylamine. Its pharmacokinetic profile is notable for extensive tissue distribution, a long elimination half-life that permits once-daily dosing, and a low potential for cytochrome P450-mediated drug interactions. The absolute bioavailability is approximately 10%, and it is primarily eliminated through the feces. The detailed experimental protocols and pharmacokinetic data presented in this guide provide a foundational resource for professionals involved in the research and development of antimicrobial agents.
References
- 1. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. Pharmacokinetics of Dirithromycin in Patients with Mild or Moderate Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dirithromycin: a new macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirithromycin: An In-depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of dirithromycin, a macrolide antibiotic. The document presents quantitative in vitro susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and resistance pathways.
Dirithromycin is a semi-synthetic, second-generation macrolide antibiotic. It is a prodrug that is rapidly converted in the body to its microbiologically active metabolite, erythromycylamine.[1][2][3] Like other macrolides, dirithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4][5]
In Vitro Antimicrobial Spectrum of Activity
The in vitro activity of dirithromycin has been evaluated against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited), for dirithromycin against various Gram-positive, Gram-negative, and atypical bacteria.
Gram-Positive Aerobes
Dirithromycin demonstrates activity against many Gram-positive aerobic bacteria, including key respiratory pathogens. Its activity is generally comparable to or slightly less potent than erythromycin against susceptible strains.[1][6][7] Erythromycin-resistant strains of streptococci and staphylococci are also resistant to dirithromycin.[8]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | - | ≤0.03 - 0.06 | 0.12 - 16 |
| Streptococcus pyogenes | - | ≤0.03 | 0.12 |
| Staphylococcus aureus (methicillin-susceptible) | - | 0.5 | - |
Note: MIC values for Streptococcus pneumoniae can be significantly influenced by the testing conditions, such as incubation in a CO2 environment, which can lead to higher MICs.[6] For erythromycin-resistant isolates of S. pneumoniae and S. aureus, the MIC90 of dirithromycin is often ≥8 µg/mL.[8]
Gram-Negative Aerobes
Dirithromycin's activity against Gram-negative bacteria is more limited. It shows some activity against Moraxella catarrhalis and Haemophilus influenzae, although it is generally less potent than other macrolides like azithromycin against the latter.[6][8]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | - | - | 8 - 32 |
| Moraxella catarrhalis | - | - | 1 |
Note: The in vitro testing of dirithromycin against H. influenzae can be problematic due to the adverse effects of the recommended CO2 incubation for some standardized methods.[6]
Atypical Bacteria
Dirithromycin is active against several atypical pathogens that are common causes of respiratory tract infections.[1][4][9][10]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mycoplasma pneumoniae | 40 | 0.1 | 0.1 |
| Chlamydia pneumoniae | 12 | - | 2 |
| Legionella pneumophila | - | - | - |
Note: While specific MIC50/MIC90 values for Legionella pneumophila were not found in the provided search results, it is generally considered susceptible to dirithromycin.[1][4] Dirithromycin's active metabolite, erythromycylamine, also has an MIC90 of 2 mg/L against C. pneumoniae.[10]
Anaerobic Bacteria
Information on the activity of dirithromycin against a broad range of anaerobic bacteria is limited in the provided search results. Generally, macrolides have variable activity against anaerobes.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility of dirithromycin is performed using standardized methods, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method (based on CLSI document M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
A stock solution of dirithromycin is prepared at a high concentration in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microdilution tray wells.
2. Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution tray.
3. Inoculation and Incubation:
-
Each well of a 96-well microdilution plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific growth media and incubation conditions (e.g., 5% CO2) are required.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Susceptibility Testing of Atypical Bacteria
Mycoplasma pneumoniae:
-
A microtiter plate method is commonly used.[9]
-
Serial dilutions of dirithromycin are prepared in a suitable broth medium for mycoplasmas.
-
Clinical isolates are inoculated into the wells.
-
The MIC is determined as the lowest concentration of the antibiotic that prevents a color change in the broth, which indicates inhibition of metabolic activity and growth.[9]
Chlamydia pneumoniae:
-
In vitro susceptibility testing for Chlamydia pneumoniae is performed in cell culture.
-
Confluent monolayers of a suitable cell line (e.g., HeLa or McCoy cells) are infected with the C. pneumoniae isolate.
-
The infected cells are then incubated with various concentrations of dirithromycin.
-
After a defined incubation period, the chlamydial inclusions are visualized using immunofluorescence or other staining methods.
-
The MIC is the lowest antibiotic concentration that inhibits the formation of chlamydial inclusions.
Visualizations
Mechanism of Action of Dirithromycin
Dirithromycin, through its active metabolite erythromycylamine, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptides, thereby halting the elongation of the polypeptide chain.
Caption: Mechanism of action of dirithromycin.
Experimental Workflow for Broth Microdilution MIC Testing
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of dirithromycin using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Mechanisms of Macrolide Resistance
Bacteria can develop resistance to macrolides like dirithromycin through several mechanisms. The two most common are target site modification and active drug efflux.
References
- 1. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 4. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Dirithromycin's Binding Affinity to the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of dirithromycin, a macrolide antibiotic, to the 50S ribosomal subunit of bacteria. Dirithromycin is a prodrug that is converted in the body to its active form, erythromycylamine.[1][2] This active metabolite exerts its antibacterial effect by targeting the bacterial ribosome, a crucial component of protein synthesis. Understanding the specifics of this interaction is paramount for the development of novel antibiotics and for combating the growing threat of antibiotic resistance.
Mechanism of Action
Dirithromycin, as erythromycylamine, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3][4] By obstructing this tunnel, dirithromycin physically hinders the progression of the growing peptide chain, leading to a premature termination of protein synthesis.[3][5] This inhibition is primarily bacteriostatic, meaning it halts the growth and reproduction of bacteria, though it can be bactericidal at higher concentrations.[1]
Structural studies have revealed that dirithromycin's binding site overlaps with that of other macrolides.[3] A key interaction involves the formation of a hydrogen bond between the desosamine sugar of the antibiotic and the 23S rRNA residue A2058.[3] Furthermore, a distinctive feature of dirithromycin is its (2-methoxyethoxy)-methyl side chain, which can form a lone pair-π stacking interaction with the imidazole ring of the His69 residue in the ribosomal protein uL4.[3][4] This additional contact point is thought to contribute to its potent inhibitory activity.[3][4]
Quantitative Binding Data
The binding affinity of dirithromycin and its parent compound, erythromycin, to the bacterial ribosome has been quantified in several studies. The following table summarizes the key findings, including the apparent dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower Kd value indicates a higher binding affinity.
| Compound | Ribosome Source | Method | Kd (nM) | IC50 (µM) | Reference |
| Dirithromycin | E. coli 70S | Competition with BODIPY-ERY | 1.6 ± 0.5 | - | [6] |
| Erythromycin | E. coli 70S | Competition with BODIPY-ERY | 2.6 ± 0.6 | - | [6] |
| Dirithromycin | T. thermophilus 70S | Competition with BODIPY-ERY | 5 ± 1 | - | [6] |
| Erythromycin | T. thermophilus 70S | Competition with BODIPY-ERY | 8 ± 2 | - | [6] |
| Dirithromycin | E. coli S30 extract | in vitro translation | - | 0.19 ± 0.02 | [6] |
| Erythromycin | E. coli S30 extract | in vitro translation | - | 0.32 ± 0.02 | [6] |
Experimental Protocols
The elucidation of dirithromycin's binding characteristics relies on a combination of structural biology techniques and biochemical assays. Below are detailed methodologies for key experiments.
Cryo-Electron Microscopy (Cryo-EM) of the Dirithromycin-Ribosome Complex
Cryo-EM has been instrumental in visualizing the interaction between dirithromycin and the ribosome at high resolution.[5]
-
Ribosome Complex Formation: A functional mRNA-programmed ribosomal complex is assembled. This typically involves incubating purified 70S ribosomes with a specific mRNA, an initiator tRNA (like deacylated tRNAiMet) in the P-site, and a dipeptidyl-tRNA (such as fMet-Phe-tRNAPhe) in the A-site.
-
Dirithromycin Binding: Dirithromycin is then added to this pre-formed complex to allow for binding.
-
Vitrification: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving its native structure.
-
Data Collection: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The collected images are computationally processed to classify different views of the ribosome and reconstruct a high-resolution three-dimensional density map of the dirithromycin-bound ribosome.
-
Model Building and Refinement: An atomic model of the ribosome and the bound dirithromycin is then built into the cryo-EM density map and refined to accurately represent the molecular interactions.
X-ray Crystallography of the Dirithromycin-Ribosome Complex
X-ray crystallography provides atomic-level detail of the dirithromycin binding site.[3]
-
Ribosome Complex Preparation: Thermus thermophilus 70S ribosomes are mixed with mRNA, and tRNAs for the A, P, and E sites.[3]
-
Dirithromycin Incubation: Dirithromycin is added to the pre-formed ribosome-mRNA-tRNA complex at a concentration sufficient for binding.[3]
-
Crystallization: The dirithromycin-ribosome complex is crystallized using vapor diffusion. This involves placing a drop of the complex solution mixed with a precipitant solution over a reservoir containing a higher concentration of the precipitant. Over time, water evaporates from the drop, leading to supersaturation and crystal formation.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The electrons in the crystal diffract the X-rays, producing a pattern of spots.
-
Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map of the ribosome-dirithromycin complex. An atomic model is then built into this map and refined to best fit the experimental data.[3]
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of dirithromycin on protein synthesis.[6]
-
Preparation of Cell-Free Extract: An E. coli S30 extract is prepared, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Reporter Gene Template: A DNA template encoding a reporter protein, such as firefly luciferase, is added to the extract.
-
Incubation with Antibiotic: Varying concentrations of dirithromycin (or a control antibiotic like erythromycin) are added to the reaction mixtures.
-
In Vitro Translation: The reactions are incubated to allow for the transcription of the DNA template into mRNA and the subsequent translation of the mRNA into the luciferase protein.
-
Quantification of Protein Synthesis: The amount of synthesized luciferase is quantified by measuring its enzymatic activity (light production).
-
IC50 Determination: The concentration of dirithromycin that inhibits protein synthesis by 50% (the IC50) is determined by plotting the luciferase activity against the antibiotic concentration.[6]
Visualizations
The following diagrams illustrate the experimental workflow for studying dirithromycin's binding to the ribosome and its mechanism of action.
References
- 1. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Antibacterial Efficacy of Dirithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirithromycin, a semi-synthetic macrolide antibiotic, demonstrates a significant in vitro antibacterial effect against a range of clinically relevant pathogens. As a prodrug, it is rapidly converted to its active metabolite, erythromycylamine, which exerts its bacteriostatic action by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of dirithromycin, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Dirithromycin is a prodrug that undergoes non-enzymatic hydrolysis in the body to form its microbiologically active metabolite, erythromycylamine.[1][2][3][4] This active compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, erythromycylamine binds to the 50S subunit of the bacterial 70S ribosome.[1][2][3] This binding event interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby inhibiting bacterial protein synthesis.[1][2][3] This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, allowing the host's immune system to clear the infection.[2]
References
Methodological & Application
Application Notes and Protocols for Dirithromycin Standard Preparation for HPLC Analysis
Introduction
Dirithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of dirithromycin in pharmaceutical formulations and research samples is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The preparation of a reliable and accurate standard is a critical first step in developing and validating an HPLC method for dirithromycin analysis. This document provides a detailed protocol for the preparation of a dirithromycin standard for HPLC analysis, based on established pharmacopeial methods.
Data Presentation
The following tables summarize the key quantitative data for the preparation of the dirithromycin standard and the chromatographic conditions for HPLC analysis.
Table 1: Reagents and Solvents
| Reagent/Solvent | Grade/Purity | Purpose |
| USP Dirithromycin Reference Standard (RS) | Primary Reference Standard | Calibration and Identification |
| Acetonitrile | HPLC Grade | Solvent, Mobile Phase Component |
| Methanol | HPLC Grade | Solvent, Mobile Phase Component |
| Potassium Phosphate, Monobasic | ACS Grade or higher | Buffer Component |
| Water | HPLC Grade/Purified | Solvent, Mobile Phase Component |
Table 2: Standard and Sample Solution Preparation
| Solution | Analyte | Concentration | Solvent |
| Standard Preparation (Assay) | USP Dirithromycin RS | ~2 mg/mL | Acetonitrile:Methanol (70:30) |
| Assay Preparation | Dirithromycin | ~2 mg/mL | Acetonitrile:Methanol (70:30) |
| Standard Solution (Chromatographic Purity) | USP Dirithromycin RS | ~0.2 mg/mL | Acetonitrile:Methanol (70:30) |
| Test Solution (Chromatographic Purity) | Dirithromycin | ~10 mg/mL | Acetonitrile:Methanol (70:30) |
| System Suitability Solution | USP Dirithromycin RS | ~2.5 mg/mL | Mobile Phase |
Table 3: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC Column | 4.6-mm × 25-cm; 5-µm packing L1 (C18) |
| Column Temperature | 40 °C |
| Mobile Phase | Acetonitrile, Potassium Phosphate Buffer, and Methanol (44:37:19) |
| Flow Rate | 2 mL/minute |
| Detector Wavelength | 205 nm |
| Injection Volume | ~10 µL |
Experimental Protocols
This section provides detailed methodologies for the preparation of solutions and the execution of the HPLC analysis for dirithromycin.
1. Preparation of Solutions
-
Solvent Mixture (Acetonitrile:Methanol 70:30):
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade methanol.
-
Combine the two solvents in a suitable container and mix thoroughly.
-
-
Potassium Phosphate Buffer:
-
Prepare a solution of monobasic potassium phosphate in HPLC-grade water at a concentration suitable for the mobile phase preparation. The exact concentration should be determined based on the desired final pH and buffer strength of the mobile phase.
-
-
Mobile Phase (Acetonitrile:Potassium Phosphate Buffer:Methanol 44:37:19):
-
Measure 440 mL of HPLC-grade acetonitrile.
-
Measure 370 mL of the prepared Potassium Phosphate Buffer.
-
Measure 190 mL of HPLC-grade methanol.
-
Combine the three components in a suitable reservoir.
-
Mix thoroughly and degas the mobile phase using a suitable method such as sonication or vacuum filtration.
-
-
Standard Preparation (for Assay, ~2 mg/mL):
-
Accurately weigh a quantity of USP Dirithromycin Reference Standard (RS).
-
Quantitatively dissolve the weighed standard in the Solvent Mixture (Acetonitrile:Methanol 70:30) to obtain a solution with a known concentration of approximately 2 mg/mL.[1]
-
-
Standard Solution (for Chromatographic Purity, ~0.2 mg/mL):
-
Accurately weigh a quantity of USP Dirithromycin RS.
-
Quantitatively dissolve the weighed standard in the Solvent Mixture to achieve a final concentration of about 0.2 mg/mL.[1]
-
-
System Suitability Solution (~2.5 mg/mL):
-
Accurately weigh a quantity of USP Dirithromycin RS.
-
Dissolve the standard in the Mobile Phase to obtain a concentration of approximately 2.5 mg/mL.
-
Store this solution at room temperature for about 24 hours before use. This allows for the equilibration of dirithromycin (16R-epimer), its 16S-epimer, and 9-(S)-erythromycylamine, which is necessary for system suitability checks.[1] This solution is stable for one month when stored at room temperature.[1]
-
2. HPLC System Setup and Analysis
-
System Configuration: The HPLC system should be equipped with a 205-nm detector and a 4.6-mm × 25-cm column with 5-µm L1 packing, maintained at a constant temperature of 40 °C.[1]
-
Mobile Phase Flow: Set the flow rate to approximately 2 mL per minute.[1]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Separately inject equal volumes (about 10 µL) of the Standard solution and the Test solution into the chromatograph.[1]
-
Data Acquisition: Record the chromatograms for a period that is at least three times the retention time of the main dirithromycin peak (16R-epimer).[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the preparation of the dirithromycin standard and the subsequent HPLC analysis.
References
Application Note: High-Sensitivity Impurity Profiling of Dirithromycin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and characterization of impurities in dirithromycin drug substances. Dirithromycin, a semi-synthetic macrolide antibiotic, requires stringent impurity profiling to ensure its safety and efficacy. The described methodology leverages the high sensitivity and selectivity of modern mass spectrometry to separate and identify potential process-related impurities and degradation products. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control and drug development environments.
Introduction
Dirithromycin is a macrolide antibiotic derived from erythromycin, used to treat a variety of bacterial infections.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of dirithromycin is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory agencies require rigorous characterization and control of these impurities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[4][5][6] This method allows for the detection and quantification of impurities at trace levels, even in complex matrices. This note describes a validated LC-MS/MS protocol for the comprehensive analysis of dirithromycin and its related substances.
Experimental Workflow
The overall process for dirithromycin impurity profiling involves sample preparation, LC separation, MS/MS detection, and subsequent data analysis for impurity identification and characterization.
Caption: Experimental workflow for dirithromycin impurity profiling.
Detailed Protocols
Materials and Reagents
-
Dirithromycin Reference Standard and sample batches
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
2-Propanol (IPA), HPLC grade
-
Ammonium Acetate, analytical grade
-
Formic Acid, LC-MS grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC grade
Sample Preparation
-
Dilution Solvent Preparation: Prepare a mixture of Methanol and Acetonitrile (e.g., 30:70, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dirithromycin reference standard in the dilution solvent to achieve a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the Dirithromycin API sample in the same manner as the standard solution.
-
Sonication: Sonicate the solutions for 10 minutes to ensure complete dissolution.
-
Filtration: Filter the solutions through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Condition |
| Column | Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase A | Ammonium Acetate solution (pH 8.5) in Water[7][8] |
| Mobile Phase B | Acetonitrile / 2-Propanol mixture |
| Gradient | Optimized for separation of dirithromycin and its impurities |
| Flow Rate | 0.8 mL/min[9] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection (optional) | 205 nm[8] |
Mass Spectrometry Method
The analysis is performed on a triple quadrupole or ion trap mass spectrometer.[7][8]
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI)[7][8] |
| Polarity | Positive[7][8] |
| Scan Mode | Full Scan (for survey) and Product Ion Scan (for fragmentation) |
| Full Scan Range | m/z 150 - 1200 |
| Ion Spray Voltage | 3500 V[9] |
| Source Temperature | 450°C[9] |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimized for each impurity to achieve characteristic fragmentation |
Results and Data Presentation
LC-MS/MS analysis of dirithromycin samples reveals several known and potential unknown impurities. The structures of nine impurities have been previously elucidated, showing modifications at various parts of the molecule.[7][8] These include changes to the oxazine ring side chain, the C13 position's alkyl group, and the desosamine sugar.[7][8]
Caption: Structural relationship of dirithromycin and its impurities.
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for dirithromycin and its commonly identified impurities. Retention times (RT) are approximate and may vary based on the specific LC system and conditions.
| Compound Name | Molecular Formula | Molecular Weight | Approx. RT (min) | [M+H]⁺ (Precursor Ion) | Key Product Ions (m/z) |
| Dirithromycin | C₄₂H₇₈N₂O₁₄ | 835.07[2] | 15.2 | 835.6 | 677.5, 158.1 |
| Erythromycylamine | C₃₇H₇₀N₂O₁₂ | 734.97[2] | 10.5 | 735.5 | 577.4, 158.1 |
| Dirithromycin Impurity D | C₄₁H₇₆N₂O₁₄ | 821.06[2] | 13.8 | 821.6 | 663.5, 158.1 |
| Dirithromycin N-Oxide | C₄₂H₇₈N₂O₁₅ | 851.07 | 12.1 | 851.6 | 835.6, 677.5, 174.1 |
| Anhydroerythromycin A | C₃₇H₆₅NO₁₂ | 715.92 | 18.5 | 716.5 | 558.4, 158.1 |
| N-demethylerythromycin A | C₃₆H₆₅NO₁₃ | 719.91 | 11.2 | 720.5 | 576.4, 144.1 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the impurity profiling of dirithromycin. The protocol is suitable for identifying and characterizing known and unknown impurities, making it a valuable tool for quality control, stability testing, and forced degradation studies.[10][11] The use of high-resolution mass spectrometry can further aid in the structural elucidation of novel impurities.[12][13] This detailed application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lcms.cz [lcms.cz]
- 4. msacl.org [msacl.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Dirithromycin Standard in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirithromycin is a semi-synthetic, second-generation macrolide antibiotic. It is a prodrug that is converted in vivo to its active metabolite, erythromycylamine.[1][2][3] Like other macrolides, its primary mechanism of antibacterial action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][4][5] Beyond its established antimicrobial properties, emerging research on other macrolides, such as erythromycin and azithromycin, suggests potential anti-inflammatory, immunomodulatory, and even pro-apoptotic effects in eukaryotic cells.[6][7][8] These non-antibiotic properties are of significant interest for drug development and research into various pathological conditions.
These application notes provide a comprehensive guide for utilizing Dirithromycin standard in various cell culture assays to explore its potential cytotoxic, anti-inflammatory, and apoptotic effects. The protocols detailed below are based on established methodologies for macrolide antibiotics and can be adapted for specific research needs.
Data Presentation
Table 1: Concentrations of Dirithromycin Used in Human Lymphocyte Culture
This table summarizes the concentrations of Dirithromycin tested for genotoxicity in cultured human lymphocytes. Notably, at these concentrations, no significant cytotoxicity, as measured by mitotic index (MI), replication index (RI), and nuclear division index (NDI), was observed.[1]
| Concentration (µg/mL) | Treatment Duration (hours) | Observed Genotoxic Effects (SCE, MN, CA) | Cytotoxicity (MI, RI, NDI) |
| 37.75 | 24 and 48 | Significant increase | Not affected[1] |
| 67.50 | 24 and 48 | Significant increase | Not affected[1] |
| 125 | 24 and 48 | Significant increase | Not affected[1] |
| 250 | 24 and 48 | Significant increase | Not affected[1] |
SCE: Sister Chromatid Exchanges; MN: Micronucleus; CA: Chromosome Aberration.
Table 2: Comparative Anti-inflammatory Activity of Macrolides in J774 Macrophages
This table presents data on the inhibitory effects of various macrolides on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated J774 macrophage cells. While specific data for Dirithromycin is not available, these values for other macrolides provide a rationale for investigating similar effects.[2]
| Macrolide | Concentration Range (µM) | Inhibited Mediators |
| Roxithromycin | 5 - 80 | 6-keto-PGF1α, NO2-, TNF-α, IL-1β, IL-6[2] |
| Clarithromycin | 5 - 80 | 6-keto-PGF1α, NO2-, TNF-α, IL-1β, IL-6[2] |
| Erythromycin | 5 - 80 | 6-keto-PGF1α, NO2-, TNF-α, IL-1β, IL-6[2] |
| Azithromycin | 5 - 80 | 6-keto-PGF1α, NO2-, TNF-α, IL-1β, IL-6[2] |
Experimental Protocols
Protocol 1: Assessment of Dirithromycin's Effect on Cell Viability (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Dirithromycin on a mammalian cell line (e.g., RAW 264.7 macrophages or A549 lung epithelial cells) using the MTT assay.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dirithromycin standard
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of Dirithromycin in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Dirithromycin. Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Evaluation of Anti-inflammatory Effects - Cytokine Production (ELISA)
This protocol is designed to assess the effect of Dirithromycin on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Dirithromycin standard
-
LPS (from E. coli)
-
ELISA kits for TNF-α, IL-6, and IL-8
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 105 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Dirithromycin (determined from the MTT assay) for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-8 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and compare the levels in Dirithromycin-treated groups to the LPS-only control.
Protocol 3: Investigation of NF-κB Signaling Pathway (Western Blot)
This protocol details the investigation of Dirithromycin's effect on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Dirithromycin standard
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Dirithromycin and/or LPS as described in the ELISA protocol, using shorter incubation times for pathway analysis (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by Dirithromycin.
Experimental Workflow Diagram
References
- 1. Evaluation of Possible Genotoxic Activity of Dirithromycin in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin PMID: 1929252 | MCE [medchemexpress.cn]
- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin Cell Culture Grade | Antibiotics | CAS 114-07-8 [formedium.com]
- 6. Roxithromycin Inhibits Cytokine Production by and Neutrophil Attachment to Human Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dirithromycin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of dirithromycin, a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for antimicrobial susceptibility testing, monitoring resistance, and in the development of new drugs.
Dirithromycin is a pro-drug of erythromycylamine and exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. The protocols provided below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for performing dirithromycin MIC testing.
Table 1: Dirithromycin MIC Interpretive Criteria (CLSI)
| Category | MIC (µg/mL) |
| Susceptible | ≤ 2 |
| Intermediate | 4 |
| Resistant | ≥ 8 |
| Data sourced from CLSI documents.[1] |
Table 2: Recommended Quality Control (QC) Strains
| Quality Control Strain | CLSI Document Reference |
| Staphylococcus aureus ATCC® 29213™ | M100 |
| Enterococcus faecalis ATCC® 29212™ | M100 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 |
| Haemophilus influenzae ATCC® 49247™ | M100 |
| Note: While these are standard QC strains for antimicrobial susceptibility testing, specific acceptable MIC ranges for dirithromycin are not explicitly published by CLSI or EUCAST. Laboratories should establish internal QC ranges. |
Table 3: Key Experimental Parameters
| Parameter | Specification | Reference |
| Inoculum Density | 0.5 McFarland Standard (approx. 1.5 x 10⁸ CFU/mL) | --INVALID-LINK-- |
| Final concentration in well: 5 x 10⁵ CFU/mL | ||
| Incubation Temperature | 35 ± 2°C | --INVALID-LINK-- |
| Incubation Time | 16-20 hours for non-fastidious bacteria | --INVALID-LINK-- |
| 20-24 hours for Streptococcus spp. | --INVALID-LINK-- | |
| Incubation Atmosphere | Ambient air. | [2][3][4] |
| Note: Incubation in CO₂ can elevate macrolide MICs. If CO₂ is required for bacterial growth, pH-adjusted media may be necessary. |
Experimental Protocols
Preparation of Dirithromycin Stock Solution
Accurate preparation of the antibiotic stock solution is a critical first step for reliable MIC testing.
Materials:
-
Dirithromycin analytical standard powder
-
Glacial acetic acid
-
Sterile deionized water
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Calculate the amount of dirithromycin powder needed to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL). Use the formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)
-
Weigh the calculated amount of dirithromycin powder.
-
Dissolve the powder in a small volume of sterile deionized water. Add glacial acetic acid dropwise (typically < 2.5 µL/mL) until the compound is completely dissolved.[5]
-
Bring the final volume to the desired level with sterile deionized water.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be aliquoted and stored at -60°C or lower for up to six months. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in serially diluted concentrations of dirithromycin in a liquid growth medium.
Materials:
-
Dirithromycin stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms, Haemophilus Test Medium (HTM) broth
-
Sterile 96-well microtiter plates
-
Bacterial cultures (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
Detailed Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the dirithromycin stock solution in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted dirithromycin. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours (20-24 hours for streptococci) in ambient air.
-
Read Results: The MIC is the lowest concentration of dirithromycin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating serial dilutions of dirithromycin into an agar medium, which is then inoculated with the test organism.
Materials:
-
Dirithromycin stock solution
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, Haemophilus Test Medium (HTM) agar
-
Sterile petri dishes
-
Bacterial cultures (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (e.g., Steers replicator)
Detailed Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the dirithromycin stock solution. Add 1 part of each antibiotic dilution to 9 parts of molten MHA maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using an inoculum replicating device.
-
Incubate: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of dirithromycin that completely inhibits the growth of the organism.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Dilution MIC Assay.
References
- 1. pid-el.com [pid-el.com]
- 2. Effect of Carbon Dioxide on Testing of Susceptibilities of Respiratory Tract Pathogens to Macrolide and Azalide Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of carbon dioxide on testing of susceptibilities of respiratory tract pathogens to macrolide and azalide antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Dirithromycin Stock Solution: A Guide to Preparation and Storage for Research Applications
Abstract
Dirithromycin, a semi-synthetic macrolide antibiotic, is a prodrug of erythromycylamine.[1] Beyond its antibacterial properties, which stem from the inhibition of protein synthesis in susceptible bacteria, dirithromycin and other macrolides are recognized for their immunomodulatory and anti-inflammatory effects.[2][3] This makes dirithromycin a valuable tool for a wide range of studies in drug development and cellular research. Proper preparation and storage of dirithromycin stock solutions are critical for ensuring experimental reproducibility and accuracy. This application note provides detailed protocols for the preparation and storage of dirithromycin stock solutions for use by researchers, scientists, and drug development professionals.
Introduction
Dirithromycin is a macrolide glycopeptide antibiotic that interferes with bacterial protein synthesis by binding to the 50S subunit of the 70S bacterial ribosome, thereby inhibiting the translocation of peptides.[1] It is effective against a variety of Gram-positive and some Gram-negative bacteria.[1] In addition to its antimicrobial activity, research has highlighted the anti-inflammatory properties of macrolides, often linked to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] These immunomodulatory effects are independent of the antibiotic's antimicrobial action.[2]
Given its dual activities, the use of dirithromycin in in vitro and in vivo research models is expanding. To ensure the integrity of research data, it is imperative that stock solutions are prepared with high purity and stored under conditions that maintain stability. This document outlines the necessary materials, step-by-step procedures, and storage recommendations for dirithromycin stock solutions.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for dirithromycin solubility and storage are summarized in the tables below.
Table 1: Dirithromycin Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (13.17 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Ethanol | ≥40.5 mg/mL to 100 mg/mL | A clear, colorless to faint yellow solution is expected. |
| N,N-dimethylformamide (DMF) | Soluble | No specific concentration data available. |
| Water | Insoluble |
Table 2: Storage and Stability of Dirithromycin Stock Solutions
| Storage Temperature | Duration of Stability (in solvent) | Recommendations |
| -20°C | 1 month to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 1 to 2 years | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
Dirithromycin powder (CAS: 62013-04-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (200 proof)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Protocol for Preparation of a 10 mM Dirithromycin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of dirithromycin in DMSO, a common solvent for in vitro studies.
-
Calculate the required mass of dirithromycin:
-
The molecular weight of dirithromycin is 835.07 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass = 0.010 mol/L x 0.001 L x 835.07 g/mol = 0.00835 g = 8.35 mg
-
-
-
-
Weigh the dirithromycin powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 8.35 mg of dirithromycin powder into the tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the dirithromycin powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile polypropylene microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[5] Avoid repeated freeze-thaw cycles.
-
Protocol for Preparation of a High-Concentration Dirithromycin Stock Solution in Ethanol
For applications requiring a higher concentration stock solution, ethanol is a suitable solvent.
-
Weigh the dirithromycin powder:
-
Tare a sterile conical tube (e.g., 15 mL) on a calibrated analytical balance.
-
Weigh the desired amount of dirithromycin powder into the tube (e.g., 50 mg).
-
-
Dissolve in Ethanol:
-
Add the appropriate volume of absolute ethanol to achieve the desired concentration. For example, to make a 50 mg/mL stock solution, add 1 mL of ethanol to 50 mg of dirithromycin.
-
Vortex thoroughly until the powder is fully dissolved.
-
-
Aliquot and Store:
-
Following the same procedure as for the DMSO stock solution, aliquot the ethanol-based stock into sterile, single-use tubes.
-
Store at -20°C or -80°C. Note that some crystallization may occur at low temperatures but the solution should still be effective upon thawing and vortexing.[6]
-
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Clarithromycin Inhibits NF-κB Activation in Human Peripheral Blood Mononuclear Cells and Pulmonary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application of Dirithromycin in Studying Bacterial Protein Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirithromycin, a semi-synthetic macrolide antibiotic, serves as a valuable tool for investigating the intricacies of bacterial protein synthesis. As a derivative of erythromycin, it exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This document provides detailed application notes and experimental protocols for utilizing dirithromycin as a molecular probe to elucidate the mechanisms of bacterial translation and to aid in the development of novel antimicrobial agents.
Dirithromycin is a prodrug that is converted in the body to its active metabolite, erythromycylamine.[1] This active form binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis.[1] Its unique chemical structure, particularly its (2-methoxyethoxy)-methyl side chain, allows for distinct interactions with the ribosome compared to its parent compound, erythromycin, offering specific advantages in research applications.[2][3][4]
Mechanism of Action
Dirithromycin inhibits bacterial protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2] This binding event disrupts the elongation phase of translation through two primary mechanisms:
-
Steric hindrance: By partially obstructing the NPET, dirithromycin creates a physical barrier to the passage of the growing polypeptide chain.[2]
-
Allosteric modulation of the Peptidyl Transferase Center (PTC): The binding of dirithromycin can allosterically affect the conformation of the PTC, the active site responsible for peptide bond formation, thereby inhibiting its catalytic activity.[2]
A key structural feature of dirithromycin's interaction with the ribosome is the formation of a lone pair-π stacking interaction between its (2-methoxyethoxy)-methyl side chain and the imidazole ring of the His69 residue of ribosomal protein uL4.[2][3][4] This interaction, not observed with other macrolides like erythromycin, contributes to its specific binding and inhibitory properties.[2] Like other macrolides, dirithromycin's desosamine sugar forms a crucial hydrogen bond with the 23S rRNA residue A2058.[2]
Data Presentation
Table 1: In Vitro Inhibition of Protein Synthesis
| Antibiotic | IC50 (µM) in E. coli S30 extract |
| Dirithromycin | 0.19 ± 0.02 |
| Erythromycin | 0.32 ± 0.02 |
Data from an in vitro cell-free transcription-translation coupled system using a firefly luciferase reporter.[5]
Table 2: Apparent Dissociation Constants (KDapp)
| Antibiotic | KDapp (nM) from T. thermophilus 70S ribosomes | KDapp (nM) from E. coli 70S ribosomes |
| Dirithromycin | 2.8 ± 0.5 | 1.3 ± 0.2 |
| Erythromycin | 3.1 ± 0.4 | 1.8 ± 0.3 |
Data from a competition-binding assay measuring the displacement of a fluorescently labeled erythromycin analog.[5]
Table 3: Minimum Inhibitory Concentrations (MICs) of Dirithromycin
| Bacterial Species | MIC50 (µg/ml) | MIC90 (µg/ml) |
| Mycoplasma pneumoniae | 0.1 | 0.1 |
| Ureaplasma urealyticum | 4.0 | >128 |
| Streptococcus pyogenes | ≤0.03 - 0.12 | 0.12 |
| Streptococcus pneumoniae | ≤0.03 - 0.12 | 0.12 |
| Erythromycin-susceptible Staphylococci | 0.5 | - |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[6][7]
Experimental Protocols
Protocol 1: Crystallographic Analysis of Dirithromycin-Ribosome Complex
This protocol is based on the methodology used to solve the crystal structure of dirithromycin bound to the Thermus thermophilus 70S ribosome.[2]
1. Preparation of the Ribosome Complex: a. Mix 5 µM 70S T. thermophilus ribosomes with 10 µM mRNA. b. Incubate at 55°C for 10 minutes. c. Add 20 µM of P-site tRNA (tRNAiMet) and 20 µM of A-site tRNA (tRNAVal). d. Allow each addition to equilibrate for 10 minutes at 37°C in a buffer containing 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH4Cl, and 10 mM Mg(CH3COO)2.
2. Dirithromycin Binding: a. Dissolve dirithromycin in the same buffer as above. b. Add dirithromycin to the pre-formed ribosome-mRNA-tRNA complex to a final concentration of 250 µM.
3. Crystallization and Data Collection: a. Set up crystallization trials using vapor diffusion methods. b. Screen various crystallization conditions to obtain diffraction-quality crystals. c. Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement: a. Process the diffraction data. b. Solve the structure using molecular replacement with a known ribosome structure as a search model. c. Refine the model against the experimental data, including the placement of dirithromycin in the electron density map.
Protocol 2: In Vitro Translation Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of dirithromycin on bacterial protein synthesis using a cell-free system.[5][8]
1. Reagents and Materials: a. E. coli S30 extract system for coupled transcription-translation. b. Plasmid DNA encoding a reporter protein (e.g., firefly luciferase, β-galactosidase). c. Dirithromycin and other control antibiotics (e.g., erythromycin) dissolved in a suitable solvent (e.g., DMSO). d. Amino acid mixture and energy source (ATP, GTP). e. Assay buffer. f. Substrate for the reporter enzyme (e.g., luciferin for luciferase). g. Microplate reader for detecting the reporter signal.
2. Assay Procedure: a. Prepare a reaction mixture containing the S30 extract, assay buffer, amino acid mixture, and energy source. b. Add the plasmid DNA template to the reaction mixture. c. Prepare serial dilutions of dirithromycin and control antibiotics. d. Add the antibiotic dilutions to the reaction mixtures. Include a no-antibiotic control. e. Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation. f. Stop the reaction and measure the activity of the synthesized reporter protein according to the manufacturer's instructions. g. Plot the reporter activity against the antibiotic concentration and determine the IC50 value.
Protocol 3: Toeprinting Assay to Map Dirithromycin-Induced Ribosome Stalling
This assay can be used to identify the specific sites on an mRNA where ribosomes stall in the presence of dirithromycin.[9][10]
1. Reagents and Materials: a. Linear DNA template containing a promoter (e.g., T7), a ribosome binding site, and the open reading frame of interest. b. In vitro transcription-translation system (e.g., PURExpress). c. Dirithromycin. d. A specific DNA primer that anneals downstream of the potential stalling sites. e. Reverse transcriptase. f. dNTPs. g. Sequencing gel electrophoresis apparatus.
2. Assay Procedure: a. Set up a coupled in vitro transcription-translation reaction with the DNA template. b. Add dirithromycin at a desired concentration (a control reaction without the antibiotic should be run in parallel). c. Incubate the reaction at 37°C for a short period (e.g., 10-15 minutes) to allow for the formation of stalled ribosome-mRNA complexes. d. Initiate the primer extension reaction by adding the specific primer and reverse transcriptase. e. The reverse transcriptase will synthesize cDNA until it is blocked by a stalled ribosome, creating a "toeprint". f. Terminate the reaction and purify the cDNA products. g. Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same template to precisely map the 3' end of the toeprint, which corresponds to the position of the stalled ribosome.
Visualizations
Caption: Mechanism of action of dirithromycin.
Caption: Workflow for a toeprinting assay.
References
- 1. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 2. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of dirithromycin (LY 237216) compared with activities of other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of dirithromycin, a new macrolide antibiotic, against Mycoplasma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Dirithromycin in Animal Infection Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dirithromycin, a macrolide antibiotic, in various in vivo animal infection models. The protocols detailed below are based on established methodologies for evaluating antimicrobial efficacy and can be adapted for specific research needs.
Introduction
Dirithromycin is a semi-synthetic, 14-membered ring macrolide antibiotic. It is a prodrug that is rapidly converted in vivo by non-enzymatic hydrolysis to its microbiologically active metabolite, erythromycylamine. Dirithromycin exhibits a similar in vitro antimicrobial spectrum to erythromycin, with activity primarily against Gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. A key characteristic of dirithromycin is its pharmacokinetic profile, which includes persistent concentrations in serum and tissues, suggesting enhanced efficacy in in vivo settings compared to erythromycin.[1]
Mechanism of Action
Erythromycylamine, the active form of dirithromycin, exerts its antibacterial effect by inhibiting RNA-dependent protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth.
Figure 1. Mechanism of action of dirithromycin.
Quantitative Data Summary
While specific in vivo efficacy data for dirithromycin is limited in publicly available literature, the following tables summarize its in vitro activity against relevant pathogens, which is crucial for designing in vivo studies.
Table 1: In Vitro Activity of Dirithromycin against Mycoplasma pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Dirithromycin | 0.1 | 0.1 |
| Erythromycin | 0.2 | 0.2 |
| Tetracycline | 0.1 | 1.0 |
| Data from a study comparing the in vitro activity against 40 clinical isolates of M. pneumoniae.[2] |
Experimental Protocols
The following are detailed protocols for common animal infection models that can be adapted for evaluating the efficacy of dirithromycin.
Murine Systemic Infection Model (Mouse Protection Test)
This model is a standard method for evaluating the in vivo efficacy of an antimicrobial agent against a systemic infection.
Experimental Workflow:
Figure 2. Workflow for a murine systemic infection model.
Protocol Details:
-
Animal Model:
-
Species: Male or female Swiss mice (or other suitable strain).
-
Weight: 18-22 grams.
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
-
-
Bacterial Strain and Inoculum Preparation:
-
Select a virulent strain of the target pathogen (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Culture the bacteria in appropriate broth (e.g., Tryptic Soy Broth) to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend in saline containing 5% mucin to enhance virulence.
-
The final inoculum should be adjusted to a concentration that results in a lethal infection in untreated control animals within a specified timeframe (e.g., 24-48 hours). This is typically determined in preliminary dose-ranging studies.
-
-
Infection Procedure:
-
Administer the bacterial inoculum via intraperitoneal (IP) injection (e.g., 0.5 mL).
-
-
Treatment Regimen:
-
Prepare solutions of dirithromycin and a comparator antibiotic (e.g., erythromycin) in a suitable vehicle (e.g., sterile water or saline).
-
Administer the antibiotics via a relevant route. Subcutaneous (SC) administration has been noted as effective for dirithromycin in mouse models.[1]
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).
-
Administer a range of doses to different groups of animals to determine the 50% effective dose (ED₅₀).
-
-
Observation and Endpoint:
-
Monitor the animals for signs of morbidity and mortality at regular intervals for a period of 7 to 10 days.
-
The primary endpoint is the survival rate in each treatment group.
-
Calculate the ED₅₀ value, which is the dose of the antibiotic that protects 50% of the infected animals from death.
-
Murine Pneumonia Model
This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.
Experimental Workflow:
Figure 3. Workflow for a murine pneumonia model.
Protocol Details:
-
Animal Model:
-
Species: Female C57BL/6 or Swiss mice.
-
Weight: 20-25 grams.
-
Immunosuppression (optional): To establish a more robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) 4 days and 1 day prior to infection.[3]
-
-
Bacterial Strain and Inoculum Preparation:
-
Use a relevant respiratory pathogen such as Streptococcus pneumoniae.
-
Prepare the inoculum as described in the systemic infection model, resuspending the final pellet in sterile saline.
-
-
Infection Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Instill the bacterial suspension (e.g., 50 µL) into the nares (intranasal) or directly into the trachea (intratracheal).
-
-
Treatment Regimen:
-
Prepare dirithromycin for oral or subcutaneous administration.
-
Initiate treatment at a clinically relevant time point (e.g., 12 or 24 hours post-infection).
-
Administer the treatment once or twice daily for a specified duration (e.g., 3-5 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically remove the lungs, homogenize the tissue in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
The primary endpoint is the reduction in bacterial load in the lungs of treated animals compared to untreated controls.
-
Murine Subcutaneous/Soft Tissue Infection Model
This model is suitable for evaluating the efficacy of antibiotics against skin and soft tissue infections.
Experimental Workflow:
Figure 4. Workflow for a murine subcutaneous infection model.
Protocol Details:
-
Animal Model:
-
Species: Hairless mice (SKH1) or mice with shaved backs.
-
Weight: 20-25 grams.
-
-
Bacterial Strain and Inoculum Preparation:
-
Use a relevant skin pathogen such as Staphylococcus aureus.
-
Prepare the inoculum as previously described.
-
-
Infection Procedure:
-
Inject the bacterial suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Treatment Regimen:
-
Administer dirithromycin orally or subcutaneously.
-
Begin treatment after a lesion has formed (e.g., 24 hours post-infection).
-
Treat for a defined period (e.g., 3-7 days).
-
-
Endpoint Analysis:
-
Measure the size of the skin lesion (e.g., abscess diameter) daily.
-
At the end of the study, euthanize the animals and excise the skin lesion.
-
Homogenize the tissue and determine the bacterial load (CFU/gram of tissue) as described for the pneumonia model.
-
The primary endpoints are the reduction in lesion size and bacterial load in the infected tissue.
-
Conclusion
Dirithromycin's favorable pharmacokinetic profile, particularly its prolonged presence in tissues, suggests its potential for effective treatment of various bacterial infections in vivo. The protocols outlined above provide a framework for researchers to further investigate the efficacy of dirithromycin in preclinical animal models. Careful consideration of the animal model, bacterial strain, and treatment regimen is essential for obtaining robust and translatable data.
References
- 1. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of dirithromycin, a new macrolide antibiotic, against Mycoplasma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of Dirithromycin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirithromycin is a macrolide antibiotic that is rapidly absorbed and converted by non-enzymatic hydrolysis to its microbiologically active metabolite, erythromycylamine. Consequently, quantitative analysis of dirithromycin in biological matrices for pharmacokinetic and bioequivalence studies focuses on the determination of erythromycylamine. This document provides detailed application notes and protocols for the quantification of erythromycylamine in biological matrices, primarily human plasma, using advanced analytical techniques. The methodologies described are based on published and validated methods to ensure accuracy, precision, and reliability.
Analytical Techniques Overview
The primary methods for the quantification of erythromycylamine in biological samples are based on liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices.[1] High-performance liquid chromatography (HPLC) with other detectors has also been employed.[1] Additionally, microbiological assays can be used to determine the potency of antibiotics, including macrolides, by measuring their inhibitory effect on microorganisms.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative performance data from validated LC-MS/MS methods for the determination of erythromycylamine in human plasma.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-ESI-MS) |
| Analyte | Erythromycylamine | Erythromycylamine |
| Internal Standard | Azithromycin[4] | Midecamycin[5] |
| Biological Matrix | Human Plasma[4] | Human Plasma[5] |
| Linearity Range | 0.5–440.0 ng/mL (r=0.9999)[4] | 4.5–720 ng/mL (r=0.9997)[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 4.5 ng/mL[5] |
| Limit of Detection (LOD) | 0.05 ng/mL[4] | Not Reported |
| Mean Extraction Recovery | > 94.0%[4] | > 75.1%[5] |
| Intra-day Precision (%RSD) | 1.4–5.4%[4] | 5.2–6.4%[5] |
| Inter-day Precision (%RSD) | 1.6–4.0%[4] | 5.6–9.3%[5] |
| Accuracy | 91.2–101.2%[4] | Not Reported |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Erythromycylamine in Human Plasma
This protocol is based on a validated method for bioequivalence studies of dirithromycin enteric-coated tablets.[4]
1. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
-
Step 1: Pipette 0.5 mL of human plasma into a clean tube.
-
Step 2: Add the internal standard (IS), azithromycin.[4]
-
Step 3: Vortex the sample.
-
Step 4: Perform solid-phase extraction (SPE). A mixed-mode cation-exchange cartridge can be used.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering substances.[6]
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[6]
-
-
Step 5: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Step 6: Reconstitute the residue in 100 µL of the mobile phase.[6]
-
Step 7: Inject the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic System: HPLC system capable of delivering a stable flow.
-
Column: Phenyl-Hexyl column (150 × 2.1 mm, 3 μm).[4]
-
Mobile Phase: Isocratic elution with 20 mM ammonium acetate (pH 3.9, adjusted with formic acid)-acetonitrile (75:25, v/v).[4]
-
Flow Rate: 0.350 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Special Considerations: To mitigate carryover effects, a special needle wash solution of ethylene glycol-acetonitrile-water (50:30:20, v/v/v), adjusted to pH 3.9 with formic acid, is recommended.[4]
Protocol 2: LC-ESI-MS Quantification of Erythromycylamine in Human Plasma
This protocol is based on a validated method used in a bioequivalence study of two dirithromycin formulations.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
-
Step 1: Pipette 0.2 mL of human plasma into a 1.5 mL Eppendorf tube.[5]
-
Step 2: Add the internal standard (IS), midecamycin.[5]
-
Step 3: Add ethyl acetate for extraction and vortex thoroughly.[5]
-
Step 4: Centrifuge the sample to achieve phase separation.
-
Step 5: Carefully transfer the upper organic phase to a new clean tube.[5]
-
Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[5]
-
Step 7: Reconstitute the dried residue in 100 µL of the mobile phase.[5]
-
Step 8: Inject the sample into the LC-MS system.
2. LC-MS Conditions
-
Chromatographic System: HPLC system.
-
Column: Thermo Hypersil HyPURITY C18 reversed-phase column (150 mm x 2.1 mm I.D., 5 µm).[5]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH = 6.4)-acetonitrile-methanol (50:10:40, v/v/v).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Mass Spectrometer: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive selective ion monitoring mode.[5]
Concluding Remarks
The detailed protocols and application notes provided herein offer a robust framework for the quantitative analysis of dirithromycin's active metabolite, erythromycylamine, in biological matrices. The LC-MS/MS methods are particularly suited for this purpose due to their high sensitivity, selectivity, and accuracy. Researchers, scientists, and drug development professionals should validate these methods in their respective laboratories to ensure compliance with regulatory guidelines and the reliability of their results. The choice between solid-phase extraction and liquid-liquid extraction will depend on the specific requirements of the study, such as sample throughput and the need for extract cleanliness.
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 4. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification and Solvate Formation of Dirithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the purification process for the macrolide antibiotic dirithromycin, with a focus on recrystallization and the formation of its solvates. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in obtaining high-purity dirithromycin and understanding its solid-state forms.
Introduction
Dirithromycin, a semi-synthetic derivative of erythromycin, is an effective antibiotic against a range of bacteria.[1][2] The synthesis of dirithromycin from erythromycin A can result in a product containing several impurities.[3] Therefore, a robust purification process is crucial to ensure the safety and efficacy of the final drug substance. Recrystallization is a key technique employed for this purpose, often involving the formation of intermediate solvates to achieve high purity.[3] This document outlines the protocols for the purification of dirithromycin via the formation of its acetone solvate and discusses the formation of other known solvates.
Purification of Dirithromycin via Acetone Solvate Formation
The most well-documented and effective method for purifying dirithromycin involves the formation of a crystalline acetone solvate.[3] This process effectively removes impurities, and the resulting solvate can then be converted to the stable, non-solvated polymorphic Form II of dirithromycin.[4]
Data Presentation: Impurity Reduction
The recrystallization process significantly reduces the levels of various impurities present in crude dirithromycin. The following table summarizes the typical reduction in total and specific impurities.
| Impurity | Typical Initial Level (%) | Typical Final Level (%) |
| Total Impurities | 3.5 - 4.5 | < 1.0 |
| Dirithromycin B | ~0.7 | < 0.5 |
| Erythromycylamine-acetone adduct | Can form during process | Quantitatively converted |
Note: The formation of an erythromycylamine-acetone adduct can occur during the process but is effectively removed during the subsequent conversion to Form II.[3]
Experimental Protocol: Purification of Dirithromycin
This protocol describes the recrystallization of dirithromycin from an acetone-water solvent system to form the acetone solvate, followed by its conversion to the stable Form II.
Materials:
-
Crude Dirithromycin
-
Acetone (ACS grade)
-
Purified Water
-
Filtration apparatus (e.g., Buchner funnel)
-
Distillation apparatus
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolution: For every 1 gram of crude dirithromycin, add 4.5 mL of a 1:9 (v/v) water:acetone mixture in a suitable reaction vessel. Heat the mixture to 55 °C with stirring until the solid is completely dissolved.[3]
-
Filtration: Filter the warm solution to remove any insoluble impurities.
-
Solvent Adjustment and Crystallization: Distill off approximately 1.5 mL of the acetone/water azeotrope for every 1 gram of starting material. To the warm solution, add 5 mL of purified water to achieve a water:acetone ratio of about 2:1.[3]
-
Cooling and Isolation: Cool the slurry to 40 °C. The dirithromycin acetone solvate will crystallize out of solution.[3]
-
Filtration and Washing: Isolate the crystalline acetone solvate by vacuum filtration. Wash the crystals with a small amount of a cold 2:1 water:acetone mixture.
-
Conversion to Form II:
-
Create a slurry of the wet acetone solvate in purified water.
-
Heat the slurry to a temperature between 50-75 °C and stir for approximately 4 hours.[4]
-
During this step, the acetone solvate converts first to the metastable Form I and then to the stable Form II.
-
-
Final Isolation and Drying: Filter the resulting solid, wash with water, and dry under vacuum at 50 °C to obtain pure, non-solvated Form II dirithromycin.[4]
Characterization of Dirithromycin Acetone Solvate
The acetone solvate can be characterized by various analytical techniques:
-
X-Ray Powder Diffraction (XRPD): Exhibits a unique diffraction pattern distinct from the non-solvated forms.
-
Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy will show the presence of one equivalent of acetone relative to dirithromycin.[3]
-
Thermal Gravimetric Analysis (TGA): Will show a weight loss corresponding to the loss of one mole of acetone per mole of dirithromycin upon heating.
Formation of Other Dirithromycin Solvates
Besides the well-characterized acetone solvate, dirithromycin has been found to form solvates with other organic solvents, including 1-butanol, 1-propanol, and 2-propanol.[4] The formation of these solvates can also be utilized as a means of purification.
Data Presentation: Known Dirithromycin Solvates
| Solvent | Solvate Form |
| Acetone | Dirithromycin Acetonate |
| 1-Butanol | Dirithromycin 1-Butanolate |
| 1-Propanol | Dirithromycin 1-Propanolate |
| 2-Propanol | Dirithromycin 2-Propanolate (Isopropanolate) |
Note: While the existence of these alcohol solvates is documented, detailed public characterization data (XRPD, DSC, TGA) is not as readily available as for the acetone solvate.
Experimental Protocol: General Procedure for Alcohol Solvate Formation
This protocol provides a general method for the preparation of dirithromycin alcohol solvates.
Materials:
-
Crude or partially purified Dirithromycin
-
Selected alcohol (1-butanol, 1-propanol, or 2-propanol)
-
Purified Water (optional, depending on the desired solvent system)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve dirithromycin in the chosen alcohol (e.g., 1-butanol, 1-propanol, or 2-propanol). The solvent may be used as a mixture with water, with the non-aqueous solvent comprising 20% to 100% of the mixture.[4] Heating may be required to achieve complete dissolution.
-
Crystallization: Induce crystallization by cooling the solution, adding an anti-solvent (such as water), or by slow evaporation of the solvent.
-
Isolation: Collect the crystalline solvate by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry under appropriate conditions to obtain the desired solvate.
Analytical Methods for Purity Assessment
The purity of dirithromycin and the identification of impurities can be assessed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[3][5]
HPLC Method for Impurity Profiling
A reversed-phase HPLC method can be employed for the separation and quantification of dirithromycin and its related substances.
-
Column: Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient mixture of acetonitrile, 2-propanol, water, and an ammonium acetate solution (pH 8.5).[5]
-
Detection: UV detection at an appropriate wavelength.
-
Analysis: The percentage of impurities can be determined by comparing the peak areas of the impurities to the peak area of the main dirithromycin peak.
Visualizations
Workflow for Dirithromycin Purification and Solvate Formation
Caption: Workflow for the purification of dirithromycin and formation of its solvates.
Logical Relationship of Dirithromycin Forms
Caption: Relationship between different solid-state forms of dirithromycin.
References
- 1. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dirithromycin. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5556839A - Form II Dirithromycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Experimental setup for Dirithromycin hydrolysis rate determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the hydrolysis rate of dirithromycin, a macrolide antibiotic prodrug. Dirithromycin is converted via non-enzymatic hydrolysis to its microbiologically active metabolite, erythromycylamine.[1][2][3] Understanding the kinetics of this conversion is critical for drug formulation, stability studies, and predicting bioavailability. This protocol details a forced degradation study under various pH and temperature conditions, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Dirithromycin is a semi-synthetic macrolide antibiotic that exists as a prodrug.[1][2] It is administered in an inactive form and, following oral administration, undergoes spontaneous, non-enzymatic hydrolysis to form the active compound, erythromycylamine.[3][4][5] This conversion primarily occurs during intestinal absorption.[1][2] The oxazine ring of the dirithromycin molecule is unstable in both acidic and alkaline aqueous conditions, leading to this hydrolysis.[1][4]
The rate of this hydrolysis is a crucial parameter, influencing the drug's pharmacokinetic profile and overall efficacy.[5] Forced degradation studies, or stress testing, are essential to identify degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[6][7][8] This application note provides a detailed experimental workflow for conducting a forced hydrolysis study on dirithromycin.
Principle of Hydrolysis
Dirithromycin's structure contains a hemi-aminal group within an oxazine ring, which is susceptible to hydrolysis. The reaction involves the cleavage of this ring, yielding the active primary amine, erythromycylamine, and 2-(2-methoxyethoxy)acetaldehyde. The rate of this reaction is highly dependent on pH and temperature.
Caption: Hydrolysis pathway of Dirithromycin to Erythromycylamine.
Materials and Methods
Reagents and Materials
-
Dirithromycin reference standard
-
Erythromycylamine reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Thermostatic water bath or incubator
Instrumentation
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
HPLC System: With UV or Diode Array Detector (DAD).
-
LC-MS/MS System (Recommended): A Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source for high sensitivity and selectivity.[9][10][11]
Experimental Protocols
Preparation of Stock and Buffer Solutions
-
Dirithromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of dirithromycin reference standard and dissolve it in a minimal amount of methanol or acetonitrile. Dilute to 10 mL with the same solvent in a volumetric flask.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl in deionized water.
-
Basic Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in deionized water.
-
Neutral Buffer (Phosphate Buffer, pH 7.0): Prepare a 50 mM phosphate buffer using KH₂PO₄ and K₂HPO₄ and adjust the pH to 7.0.
Forced Hydrolysis Procedure
-
Setup: Label three sets of reaction vials for acidic, neutral, and basic conditions. For each condition, prepare vials for multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). Also, prepare a control sample in the dissolution solvent.
-
Reaction Initiation:
-
Acidic: Add a known volume of dirithromycin stock solution to the 0.1 M HCl solution to achieve a final concentration of ~100 µg/mL.
-
Neutral: Add the same volume of stock solution to the pH 7.0 phosphate buffer.
-
Basic: Add the same volume of stock solution to the 0.1 M NaOH solution.
-
-
Incubation: Place the vials in a thermostatically controlled environment (e.g., 50°C). Studies at different temperatures (e.g., 40°C, 60°C) can also be performed to determine temperature dependence.[12]
-
Sampling: At each designated time point, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately stop the reaction by neutralizing the sample.
-
For acidic samples, add an equimolar amount of 0.1 M NaOH.
-
For basic samples, add an equimolar amount of 0.1 M HCl.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for analysis (e.g., 1-10 µg/mL).
-
-
Storage: Store samples at 2-8°C until analysis.
Caption: Experimental workflow for dirithromycin hydrolysis analysis.
Analytical Method: LC-MS/MS
A validated, stability-indicating analytical method is crucial. LC-MS/MS is preferred for its high selectivity and sensitivity in complex matrices.[9]
-
Column: Phenyl-Hexyl column (e.g., 150 × 2.1 mm, 3 µm).[9]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, 20 mM ammonium acetate (pH adjusted to 3.9 with formic acid) and acetonitrile (75:25, v/v).[9]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Dirithromycin transition: m/z 735.5 → [Product Ion]
-
Erythromycylamine transition: m/z 589.4 → [Product Ion] (Literature suggests m/z 368.5 > 83.2 for a related compound, this would need optimization).[9]
-
Note: Specific MRM transitions must be determined by infusing pure standards.
-
Data Presentation and Analysis
The concentration of dirithromycin and erythromycylamine in each sample is determined from calibration curves constructed using reference standards. The percentage of dirithromycin remaining at each time point is calculated relative to the concentration at time zero.
The data should be summarized in a table for clear comparison of hydrolysis rates under different conditions.
Table 1: Dirithromycin Hydrolysis Data at 50°C
| Time (hours) | % Dirithromycin Remaining (0.1 M HCl) | % Dirithromycin Remaining (pH 7.0 Buffer) | % Dirithromycin Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 85.2 | 99.5 | 70.8 |
| 2 | 71.5 | 99.1 | 50.1 |
| 4 | 52.3 | 98.2 | 25.6 |
| 8 | 28.9 | 96.5 | 6.9 |
| 24 | 3.1 | 90.4 | <1.0 |
| Note: Data presented are illustrative and should be replaced with experimental results. |
The rate of hydrolysis can be determined by plotting the natural logarithm of the dirithromycin concentration versus time. If a linear relationship is observed, the reaction follows first-order or pseudo-first-order kinetics, which is common for hydrolysis reactions.[13][14] The slope of this line corresponds to the negative rate constant (-k).
Conclusion
This protocol provides a robust framework for determining the hydrolysis rate of dirithromycin. By systematically evaluating the drug's stability under acidic, neutral, and basic conditions, researchers can gain critical insights into its degradation profile. This information is invaluable for the development of stable pharmaceutical formulations and for predicting the in vivo conversion of the prodrug to its active form. The use of a highly selective analytical technique like LC-MS/MS ensures accurate quantification of both the parent drug and its key hydrolytic degradant.
References
- 1. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dirithromycin - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. sgs.com [sgs.com]
- 9. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nitt.edu [nitt.edu]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Overcoming Dirithromycin solubility issues in aqueous buffers
Welcome to the technical support center for overcoming solubility issues with dirithromycin in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dirithromycin and why is its solubility in aqueous buffers a concern?
Dirithromycin is a semi-synthetic macrolide antibiotic. It is a prodrug that is converted in vivo to its active form, erythromycyclamine.[1] For in vitro experiments, its poor aqueous solubility can present significant challenges, leading to issues with stock solution preparation, precipitation during experiments, and inaccurate results. Dirithromycin is more lipid-soluble than its parent compound, erythromycin, contributing to its low water solubility, which is predicted to be around 0.23 mg/mL.[2] Furthermore, dirithromycin is unstable in both acidic and alkaline aqueous conditions due to the hydrolysis of its hemi-aminal group.[1]
Q2: What are the initial signs of solubility problems with dirithromycin in my experiments?
Common indicators of solubility issues include:
-
Visible particulates or cloudiness: The solution appears hazy or contains undissolved particles after attempting to dissolve the compound.
-
Precipitation over time: A clear solution becomes cloudy or forms a precipitate after a period of storage or upon temperature changes.
-
Inconsistent results: Variability in experimental outcomes between different batches of solutions or replicate experiments.
-
Low recovery: The measured concentration of dirithromycin in the solution is significantly lower than the expected concentration.
Q3: At what pH is dirithromycin most stable?
Q4: Can I use organic solvents to dissolve dirithromycin?
Yes, using a small amount of a water-miscible organic solvent as a co-solvent is a common strategy. Dirithromycin is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] For aqueous buffers, it is advisable to first dissolve the dirithromycin in a minimal amount of an organic solvent and then slowly add the aqueous buffer to the desired final volume.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with dirithromycin in aqueous buffers.
| Problem | Possible Cause | Suggested Solution |
| Dirithromycin powder does not dissolve completely in the aqueous buffer. | The aqueous solubility of dirithromycin is exceeded. | 1. Use a co-solvent: Dissolve dirithromycin in a small volume of DMSO or ethanol before adding the aqueous buffer. 2. Gently warm the solution: A slight increase in temperature may improve solubility. However, be cautious as excessive heat can degrade the compound. 3. Increase the volume of the buffer: This will lower the final concentration of dirithromycin. |
| A clear solution of dirithromycin becomes cloudy or forms a precipitate after preparation. | The solution is supersaturated and thermodynamically unstable. This can be triggered by temperature changes or prolonged storage. | 1. Prepare fresh solutions: Avoid storing dirithromycin solutions for extended periods. 2. Maintain a constant temperature: Store and use the solution at a consistent temperature. 3. Consider using solubility enhancers: Incorporate excipients like cyclodextrins or surfactants to improve and maintain solubility. |
| Inconsistent results are observed in bioassays. | The concentration of dissolved, active dirithromycin is not consistent across experiments due to precipitation or degradation. | 1. Verify the concentration: Before each experiment, check for any visible precipitate. If possible, quantify the concentration of dirithromycin using an analytical method like HPLC. 2. Standardize solution preparation: Use a consistent and validated protocol for preparing your dirithromycin solutions. 3. Evaluate the need for a formulation: For longer-term studies, consider developing a more stable formulation, such as a solid dispersion or a lipid-based system. |
| The final concentration of the dirithromycin solution is lower than expected. | Incomplete dissolution, precipitation, or adsorption to container walls. | 1. Ensure complete initial dissolution: Use appropriate solvents and techniques (e.g., vortexing, gentle warming). 2. Use appropriate containers: Polypropylene tubes may be preferable to glass to minimize adsorption. 3. Quantify the final concentration: Use a validated analytical method to determine the actual concentration of dirithromycin in your stock solution. |
Quantitative Data Summary
The following tables summarize key physicochemical properties and solubility data for dirithromycin and related compounds.
Table 1: Physicochemical Properties of Dirithromycin
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₈N₂O₁₄ | [1] |
| Molecular Weight | 835.1 g/mol | [1] |
| Predicted Water Solubility | 0.23 mg/mL | [2] |
| LogP | 2.9 | [2] |
| pKa (Strongest Basic) | 9.13 | [2] |
Table 2: Solubility of Erythromycin (a related macrolide) in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [4] |
| DMSO | ~15 mg/mL | [4] |
| DMF | ~15 mg/mL | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Sparingly soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Dirithromycin Stock Solution using a Co-solvent
Objective: To prepare a stock solution of dirithromycin in an aqueous buffer for in vitro experiments.
Materials:
-
Dirithromycin powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of dirithromycin powder in a sterile container.
-
Add a minimal volume of DMSO or ethanol to the powder. For example, to prepare a 10 mM stock solution, first dissolve the dirithromycin in a small volume of the organic solvent.
-
Vortex the mixture until the dirithromycin is completely dissolved. The solution should be clear.
-
Slowly add the aqueous buffer to the dissolved dirithromycin solution while vortexing to reach the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
It is highly recommended to prepare this solution fresh before each experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.
Protocol 2: Solubility Enhancement using Solid Dispersion with PVP (Solvent Evaporation Method)
Objective: To improve the dissolution rate and apparent solubility of dirithromycin by preparing a solid dispersion with polyvinylpyrrolidone (PVP).
Materials:
-
Dirithromycin
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of dirithromycin to PVP (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve the calculated amounts of both dirithromycin and PVP in a suitable volume of methanol or ethanol in a round-bottom flask.
-
Ensure both components are fully dissolved by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator.
-
To use, weigh the solid dispersion and dissolve it in the desired aqueous buffer. The dissolution rate should be significantly faster compared to the pure drug.
Protocol 3: Quantitative Analysis of Dirithromycin by HPLC
Objective: To determine the concentration of dirithromycin in an aqueous solution.
Instrumentation and Conditions (example based on literature for macrolide analysis):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile, 2-propanol, water, and ammonium acetate solution (pH 8.5).[5] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of dirithromycin of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the aqueous sample containing dirithromycin with the mobile phase to a concentration within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
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Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of dirithromycin in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: A general experimental workflow for enhancing dirithromycin solubility.
References
- 1. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dirithromycin Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Dirithromycin degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Dirithromycin in vivo and under hydrolytic stress conditions?
Dirithromycin is a prodrug of erythromycylamine. Its oxazine ring is unstable under both acidic and alkaline conditions, leading to hydrolysis which releases the active compound, erythromycylamine.[1] This conversion is rapid; 60-90% of a dose is hydrolyzed to erythromycylamine within 35 minutes of administration.[1] Therefore, when analyzing degradation samples from hydrolytic stress studies (both acidic and alkaline), the primary degradation product you should expect to find is erythromycylamine.
Q2: What are some known impurities of Dirithromycin that could be mistaken for degradation products?
Commercial samples of Dirithromycin have been found to contain several impurities. It is crucial to distinguish these from degradation products formed during stress testing. Known impurities include:
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Analogues with modifications in the side chain on the oxazine ring.
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Impurities with a different alkyl group at position C13.
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Impurities with changes in the degrees of methylation of the desosamine sugar's amino group.
-
Dirithromycin F.
Q3: My Dirithromycin sample shows degradation, but I cannot detect erythromycylamine. What could be the issue?
Several factors could contribute to this observation:
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Further Degradation of Erythromycylamine: While erythromycylamine is the primary hydrolysis product, it may itself degrade under harsh stress conditions. Investigate the potential for secondary degradation products.
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Analytical Method Specificity: Your analytical method may not be optimized for the detection of erythromycylamine. Ensure your chromatographic conditions (e.g., mobile phase pH, column chemistry) are suitable for resolving and detecting this compound.
-
Non-Hydrolytic Degradation: The degradation you are observing might not be due to hydrolysis. Other degradation pathways, such as oxidation or photolysis, may be occurring, leading to different degradation products.
Q4: I am observing unexpected peaks in my chromatogram after stress testing. How can I identify these unknown degradation products?
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) capabilities, is a powerful tool for identifying unknown degradation products.[2][3] By analyzing the fragmentation patterns of the parent ion, you can often elucidate the structure of the degradation product. Comparison with the fragmentation of the parent Dirithromycin molecule and known related compounds can aid in structure elucidation.
Troubleshooting Guides
Issue 1: Poor resolution between Dirithromycin and its degradation products in HPLC.
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Unsuitable column chemistry.
-
Suboptimal gradient elution profile.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The retention of macrolide antibiotics is highly dependent on the mobile phase pH. Experiment with a range of pH values to achieve optimal separation.
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Buffer Concentration: Adjusting the buffer concentration can influence selectivity.
-
-
Column Selection:
-
Consider using a different column with alternative selectivity (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
-
Gradient Optimization:
-
If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.
-
Issue 2: Inconsistent degradation profiles in forced degradation studies.
Possible Causes:
-
Lack of precise control over stress conditions (temperature, pH, reagent concentration).
-
Variability in sample preparation.
-
Instability of degradation products.
Troubleshooting Steps:
-
Standardize Stress Conditions:
-
Use calibrated equipment (ovens, pH meters).
-
Prepare fresh stress reagents for each experiment.
-
Ensure uniform exposure of all samples to the stress condition.
-
-
Consistent Sample Handling:
-
Follow a standardized protocol for sample preparation, including quenching of the degradation reaction at specific time points.
-
-
Time-Point Analysis:
-
Analyze samples at multiple time points to understand the degradation kinetics and identify transient intermediates.
-
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on Dirithromycin is provided below. The specific conditions should be optimized based on the observed stability of the drug substance.
1. Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Dissolve Dirithromycin in a suitable solvent (e.g., methanol, acetonitrile) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to the appropriate concentration for analysis.
2. Alkaline Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Dissolve Dirithromycin in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve Dirithromycin in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a defined period. Withdraw aliquots at specified time points for analysis.
4. Thermal Degradation:
-
Procedure: Place solid Dirithromycin powder in a controlled temperature oven (e.g., 80°C). At specified time points, remove samples, allow them to cool to room temperature, and dissolve in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of Dirithromycin (in a photostable container) to a light source that provides both UV and visible light (e.g., a photostability chamber). Concurrently, keep a control sample protected from light. Analyze both samples at various time points.
Data Presentation
The following tables summarize potential degradation products of Dirithromycin based on known impurities and degradation pathways of related macrolide antibiotics. Note: Specific quantitative data for Dirithromycin under all stress conditions is limited in the public domain. The information provided is for guidance and should be confirmed by experimental data.
Table 1: Potential Degradation Products of Dirithromycin
| Stress Condition | Potential Degradation Product | Common Analytical Technique |
| Acid Hydrolysis | Erythromycylamine | HPLC-UV, LC-MS |
| Alkaline Hydrolysis | Erythromycylamine | HPLC-UV, LC-MS |
| Oxidative Stress | Dirithromycin N-oxide, other oxidized derivatives | LC-MS/MS |
| Thermal Stress | To be determined by experimentation | LC-MS |
| Photolytic Stress | N-desmethyl-dirithromycin, N-didesmethyl-dirithromycin, products of sugar moiety cleavage | LC-MS/MS |
Table 2: HPLC Method Parameters for Dirithromycin and Related Substances Analysis
| Parameter | Recommended Condition |
| Column | Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile, 2-propanol, water, and ammonium acetate solution (pH 8.5) |
| Detection | UV at 205 nm or Mass Spectrometry (ESI positive mode) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for specific degradation products.[2]
Visualizations
Caption: Hydrolytic degradation pathway of Dirithromycin.
Caption: Workflow for Dirithromycin degradation studies.
References
Technical Support Center: Optimizing Mobile Phase for Dirithromycin HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dirithromycin.
Frequently Asked Questions (FAQs)
1. What is a typical starting mobile phase for Dirithromycin HPLC analysis?
A common starting point for the analysis of Dirithromycin on a reversed-phase column (like a C18) is a mixture of an organic modifier and a buffered aqueous solution. A frequently cited mobile phase consists of acetonitrile, 2-propanol, water, and an ammonium acetate solution adjusted to a pH of 8.5.[1] The organic modifiers, acetonitrile and methanol, are often used for the separation of macrolide antibiotics.[2]
2. Why is the pH of the mobile phase important for Dirithromycin separation?
The pH of the mobile phase is a critical parameter in the HPLC separation of ionizable compounds like Dirithromycin. Dirithromycin, a macrolide antibiotic, contains basic functional groups. Adjusting the pH of the mobile phase can alter the ionization state of the analyte, which in turn affects its retention on a reversed-phase column. Operating at a pH that ensures consistent ionization of Dirithromycin can lead to improved peak shape and reproducibility. For basic compounds, a higher pH can sometimes lead to better retention and peak symmetry.
3. What are the common issues encountered during Dirithromycin HPLC separation?
Common problems include poor peak shape (tailing or fronting), inadequate resolution between Dirithromycin and its impurities or related substances, and shifts in retention time. These issues can often be traced back to the mobile phase composition, column condition, or sample preparation.
4. How can I improve the resolution of my Dirithromycin peak from other components?
To improve resolution, you can try several approaches:
-
Optimize the organic modifier percentage: Adjusting the ratio of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact selectivity.
-
Change the pH of the mobile phase: Altering the pH can change the elution order of ionizable compounds.
-
Try a different organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the buffer concentration: The concentration of the buffer can influence peak shape and retention.
-
Use a different column: A column with a different stationary phase or particle size may provide better resolution.
5. What causes peak tailing for Dirithromycin and how can I fix it?
Peak tailing for basic compounds like Dirithromycin is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Operate at a higher pH: This can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Ensure the sample is dissolved in the mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
| Possible Cause | Troubleshooting Step |
| Secondary interactions with silanol groups | Increase the mobile phase pH to around 8.5 using a suitable buffer like ammonium acetate.[1] Consider adding a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inadequate Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase strength | Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower percentage will generally increase retention and may improve resolution. |
| Suboptimal pH | Perform a pH scouting experiment, testing a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0) to find the optimal selectivity. |
| Incorrect organic modifier | Evaluate methanol as an alternative to acetonitrile or use a ternary mixture of water, acetonitrile, and methanol. |
| Column inefficiency | Ensure the column is properly packed and has not degraded. Check the system for extra-column dead volume. |
Issue 3: Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. |
| Mobile phase composition changing | Prepare fresh mobile phase daily. Ensure proper mixing if preparing online. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
The following tables illustrate the expected impact of mobile phase parameter adjustments on the retention time and resolution of Dirithromycin. These are representative data based on chromatographic principles.
Table 1: Effect of Acetonitrile Concentration on Retention Time of Dirithromycin
| Acetonitrile (%) | Retention Time (min) |
| 40 | 15.2 |
| 45 | 12.5 |
| 50 | 9.8 |
| 55 | 7.3 |
| Conditions: C18 column (4.6 x 250 mm, 5 µm), Ammonium Acetate buffer (pH 8.5), Flow rate 1.0 mL/min. |
Table 2: Effect of Mobile Phase pH on Resolution between Dirithromycin and a Key Impurity
| pH | Resolution (Rs) |
| 7.5 | 1.2 |
| 8.0 | 1.8 |
| 8.5 | 2.5 |
| 9.0 | 2.3 |
| Conditions: C18 column (4.6 x 250 mm, 5 µm), Acetonitrile/Ammonium Acetate buffer (50:50), Flow rate 1.0 mL/min. |
Experimental Protocols
Protocol for Mobile Phase Optimization for Dirithromycin HPLC Separation
Objective: To systematically optimize the mobile phase composition to achieve a robust and efficient separation of Dirithromycin with good peak shape and resolution from potential impurities.
Materials:
-
HPLC grade acetonitrile, 2-propanol, and water
-
Ammonium acetate
-
Ammonium hydroxide (for pH adjustment)
-
Dirithromycin reference standard
-
Zorbax Extend C18 column (250 mm x 4.6 mm I.D., 5 µm) or equivalent[1]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Dirithromycin reference standard in a suitable solvent (e.g., a mixture of mobile phase components).
-
-
Initial Chromatographic Conditions:
-
Column: Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM), pH 8.5
-
Mobile Phase B: Acetonitrile/2-propanol (e.g., 80:20 v/v)
-
Gradient/Isocratic: Start with an isocratic elution of 50% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 205 nm)
-
Injection Volume: 10 µL
-
-
Optimization of Organic Modifier Concentration:
-
Prepare a series of mobile phases with varying concentrations of Mobile Phase B (e.g., 40%, 45%, 50%, 55%, 60%).
-
Inject the Dirithromycin standard with each mobile phase composition and record the retention time, peak shape (tailing factor), and resolution from any impurities.
-
Select the organic modifier concentration that provides a suitable retention time (typically between 5 and 15 minutes) and the best resolution.
-
-
Optimization of Mobile Phase pH:
-
Using the optimal organic modifier concentration determined in the previous step, prepare a series of ammonium acetate buffers at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).
-
Inject the Dirithromycin standard with each mobile phase pH and evaluate the peak shape and resolution.
-
Select the pH that provides the best peak symmetry and resolution.
-
-
Final Method Verification:
-
Once the optimal mobile phase composition is determined, perform several replicate injections to ensure the method is reproducible.
-
Check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Visualizations
Caption: Workflow for optimizing the mobile phase in Dirithromycin HPLC separation.
Caption: A decision tree for troubleshooting peak tailing in Dirithromycin HPLC analysis.
References
Preventing Dirithromycin degradation during sample preparation
Welcome to the technical support center for dirithromycin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dirithromycin during sample preparation and analysis.
Understanding Dirithromycin Instability
Dirithromycin is a prodrug that undergoes rapid, non-enzymatic hydrolysis to its microbiologically active metabolite, erythromycylamine. This conversion is a key challenge in accurately quantifying the parent drug in biological samples. The hydrolysis is particularly accelerated under both acidic and alkaline conditions. Therefore, careful handling and preparation of samples are crucial to prevent premature degradation and ensure reliable analytical results.
Key Degradation Pathway:
The primary degradation pathway for dirithromycin is the hydrolysis of its oxazine ring, leading to the formation of erythromycylamine.
Caption: Dirithromycin degradation pathway.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of dirithromycin are consistently low or undetectable. What could be the cause?
A1: Low or undetectable concentrations of dirithromycin are often due to its rapid degradation into erythromycylamine during sample collection, processing, or storage. Dirithromycin is highly susceptible to hydrolysis, especially outside of a neutral pH range.
To troubleshoot this issue, consider the following:
-
pH of the sample matrix: Ensure the pH of your biological sample (e.g., plasma, serum) is maintained as close to neutral as possible immediately upon collection.
-
Sample processing time and temperature: Minimize the time between sample collection and analysis. Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the process to slow down the hydrolysis rate.
-
Storage conditions: For long-term storage, samples should be frozen at -80°C immediately after collection and processing. Avoid repeated freeze-thaw cycles.
Q2: How can I stabilize dirithromycin in plasma or serum samples after collection?
A2: While specific, validated protocols for stabilizing the dirithromycin prodrug are not widely published due to its inherent instability, the following general strategies for handling unstable prodrugs can be adapted. The primary goal is to maintain a neutral pH and low temperature.
Recommended Sample Handling Workflow:
Caption: Recommended sample handling workflow for dirithromycin.
Q3: I am analyzing erythromycylamine as a surrogate for dirithromycin exposure. What are the key considerations for this analysis?
A3: Analyzing erythromycylamine is a common and accepted approach for bioequivalence and pharmacokinetic studies of dirithromycin.[1][2]
Key considerations include:
-
Validated Analytical Method: Utilize a validated LC-MS/MS method for the quantification of erythromycylamine.[1][2]
-
Internal Standard: Use a suitable internal standard, such as azithromycin, which has similar mass spectrometric and chromatographic properties.[1]
-
Carryover: Macrolide antibiotics are known to cause carryover in LC systems. Incorporate a robust needle wash procedure to minimize this effect. A special needle wash solution of ethylene glycol-acetonitrile-water (50:30:20, v/v/v), adjusted to pH 3.9 with formic acid, has been shown to be effective.[1]
Q4: What are the expected degradation products of dirithromycin under forced degradation conditions?
A4: Forced degradation studies are essential for developing stability-indicating analytical methods. For dirithromycin, the primary degradation product under hydrolytic (acidic and basic) conditions is erythromycylamine. Under oxidative conditions, N-oxide and N-desmethyl derivatives may also be formed, similar to other macrolides. Photodegradation may also lead to the formation of various degradants.
Troubleshooting Guides
Issue 1: High Variability in Dirithromycin Concentrations Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling time | Standardize the time from sample collection to freezing. Process all samples in a consistent and timely manner. |
| pH fluctuations in samples | Measure the pH of a representative sample immediately after collection. If necessary, consider using a buffered collection tube (though compatibility must be verified). |
| Inconsistent temperature during processing | Ensure all sample processing steps (centrifugation, aliquoting) are performed in a pre-chilled environment (e.g., on ice, in a cold room). |
Issue 2: Carryover Observed in Blank Injections Following High Concentration Samples
| Potential Cause | Troubleshooting Step |
| Adsorption of macrolides to LC components | Implement a rigorous needle and injection port washing procedure. Use a wash solution containing organic solvent and acid (e.g., the ethylene glycol-acetonitrile-water wash mentioned in the FAQs).[1] |
| Column contamination | Dedicate a column specifically for macrolide analysis if possible. If not, ensure a thorough column wash with a strong solvent at the end of each analytical run. |
| Contamination of the MS source | Perform regular cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing for Dirithromycin Analysis
This protocol is designed to minimize the ex vivo degradation of dirithromycin.
-
Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated rack immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2000-3000 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to pre-chilled, clearly labeled polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Analysis: When ready for analysis, thaw the samples on ice and process them as quickly as possible.
Protocol 2: LC-MS/MS Analysis of Erythromycylamine in Human Plasma
This is a summary of a published method for the analysis of erythromycylamine.[1]
-
Sample Preparation:
-
Solid-phase extraction (SPE) is used to extract erythromycylamine and the internal standard from plasma.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (150 x 2.1 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 20 mM ammonium acetate (pH 3.9, adjusted with formic acid)-acetonitrile (75:25, v/v)
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
MRM Transitions:
-
Erythromycylamine: m/z 368.5 > 83.2
-
Azithromycin (IS): m/z 375.4 > 115.2
-
-
Quantitative Data Summary
Table 1: Stability of Macrolide Antibiotics under Different Storage Conditions (General Guidance)
| Condition | Temperature | Duration | Stability |
| Room Temperature | 20-25°C | < 4 hours | Limited stability, significant degradation expected for unstable compounds. |
| Refrigerated | 2-8°C | Up to 24 hours | Improved stability, but degradation may still occur. |
| Frozen | -20°C | Up to 7 days | Generally stable for short-term storage. |
| Deep Frozen | -80°C | > 1 month | Recommended for long-term storage to ensure stability. |
Note: This table provides general guidance based on studies of various antibiotics. Specific stability data for dirithromycin is limited, and it is expected to be less stable than many other macrolides due to its prodrug nature.
Table 2: LC-MS/MS Method Parameters for Erythromycylamine Analysis [1]
| Parameter | Value |
| Linear Dynamic Range | 0.5 - 440.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Extraction Recovery | > 94.0% |
| Intra-day Precision (%RSD) | 1.4 - 5.4% |
| Inter-day Precision (%RSD) | 1.6 - 4.0% |
| Accuracy | 91.2 - 101.2% |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low dirithromycin recovery.
References
- 1. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Dirithromycin synthesis
Welcome to the technical support center for Dirithromycin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this macrolide antibiotic, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Dirithromycin?
A1: Dirithromycin is a semi-synthetic derivative of erythromycin A. The synthesis is a two-step process. First, erythromycin A is converted to 9(S)-erythromycylamine. This intermediate is then condensed with 2-(2-methoxyethoxy)acetaldehyde to form Dirithromycin, which is a 9-N-11-O-oxazine derivative.[1][2][3] This condensation reaction is typically carried out in a solvent like acetonitrile.[4]
Q2: What is a typical yield for Dirithromycin synthesis?
A2: The overall yield of Dirithromycin from erythromycin A can vary significantly based on the efficiency of the two main synthetic steps and the purification process. While specific yields are often process-dependent and proprietary, obtaining yields greater than 70% for the conversion of erythromycin A to its oxime intermediate has been reported.[5] The subsequent steps and purification will further influence the final yield. Low yields can be attributed to incomplete reactions, side product formation, and losses during purification.
Q3: What are the most common reasons for low yield in Dirithromycin synthesis?
A3: Low yields in Dirithromycin synthesis can stem from several factors:
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Incomplete conversion of Erythromycin A: The initial step to form 9(S)-erythromycylamine may not go to completion.
-
Formation of the epidirithromycin isomer: During the condensation reaction, an isomeric impurity, epidirithromycin, is often formed.[4]
-
Side reactions and impurity formation: A number of other impurities can be generated, reducing the quantity of the desired product.[6]
-
Suboptimal reaction conditions: Factors such as pH, temperature, and reaction time can significantly impact the yield.[7]
-
Losses during purification: The purification process, especially crystallization, can lead to a loss of material if not optimized.
Troubleshooting Guides
Issue 1: Low Yield in the Conversion of Erythromycin A to 9(S)-Erythromycylamine
This initial step is critical for the overall success of the synthesis. Low yields at this stage will invariably lead to a poor overall yield of Dirithromycin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Oximation | Ensure the complete dissolution of Erythromycin A in a suitable solvent like isopropanol before adding the hydroxylamine solution. Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC to ensure the reaction has gone to completion. |
| Suboptimal pH | The pH of the reaction mixture is crucial. For the oximation of erythromycin A, maintaining a slightly acidic to neutral pH is often optimal. If using hydroxylamine hydrochloride, a base is typically added. Precise pH control can minimize the formation of degradation impurities. |
| Incorrect Temperature | The reaction temperature should be carefully controlled. For the oximation of erythromycin A, temperatures in the range of 45-55°C are often employed.[8] Higher temperatures can lead to increased degradation of the macrolide ring. |
| Inefficient Reduction of the Oxime | If the synthesis proceeds via an oxime intermediate, the subsequent reduction to the amine must be efficient. Ensure the reducing agent (e.g., sodium borohydride) is fresh and added under controlled conditions to avoid side reactions. |
Issue 2: Low Yield in the Condensation of 9(S)-Erythromycylamine and 2-(2-methoxyethoxy)acetaldehyde
This is the final step in forming the Dirithromycin molecule. Low yields here directly impact the final product output.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Epidirithromycin | The formation of the S-epimer, epidirithromycin, is a common issue. The ratio of Dirithromycin to epidirithromycin is influenced by the solvent, temperature, and pH. While an equilibrium mixture is often formed, using a non-polar solvent like diethyl ether has been shown to enrich the epidirithromycin isomer, suggesting that solvent choice can influence the initial product ratio. In many solvent systems, an equilibrium of approximately 85:15 (Dirithromycin:epidirithromycin) is reached over time. |
| Suboptimal Reaction Conditions | The condensation reaction is typically performed in acetonitrile and can be left for several hours at room temperature.[1] Ensure the 2-(2-methoxyethoxy)acetaldehyde is of high purity, as impurities in this reagent can lead to side reactions. The reaction can be catalyzed by a mild acid. |
| Degradation of Reactants or Product | Both 9(S)-erythromycylamine and Dirithromycin can be susceptible to degradation under harsh conditions. Avoid strong acids or bases and excessively high temperatures during the reaction and workup. |
Issue 3: Difficulty in Purification and Isolation of Dirithromycin
Even with a successful reaction, losses during purification can significantly reduce the final yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | Crude Dirithromycin often contains several impurities that may co-crystallize with the product. A multi-step purification process, such as forming a crystalline solvate (e.g., an acetone solvate) followed by conversion to the stable non-solvated form, can be effective in removing impurities. |
| Poor Crystal Formation | The choice of solvent system is critical for effective crystallization. For Dirithromycin, mixtures of acetone and water have been used. The solubility of Dirithromycin can be sensitive to the solvent ratio and temperature. For instance, in a 2:1 water:acetone mixture, the solubility is at a minimum at 40°C. |
| Inadequate Removal of Epidirithromycin | As epidirithromycin is an isomer of Dirithromycin, it can be challenging to remove by simple crystallization. Preparative chromatography (e.g., HPLC) may be necessary if very high purity is required. However, since the two epimers exist in equilibrium in solution, this can be a complex separation. |
Experimental Protocols
Protocol 1: Synthesis of Erythromycin A 9-Oxime (Intermediate for 9(S)-Erythromycylamine)
This protocol is a general guideline based on typical oximation reactions of macrolides.
-
Dissolution: Dissolve Erythromycin A in isopropanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine to the erythromycin/isopropanol mixture.
-
Acidification: Add a mild acid catalyst, such as acetic acid, to the reaction mixture.
-
Reaction: Maintain the reaction mixture at a temperature between 45°C and 55°C until the reaction is complete, as monitored by TLC or HPLC.[8]
-
Workup: Cool the reaction mixture to room temperature. Add a water-immiscible organic solvent like isopropyl acetate and stir. Adjust the pH to >11 with a base such as sodium hydroxide. Separate the organic layer, wash it with a dilute caustic solution, and concentrate it to dryness to obtain the crude 9-oxime.
Note: The subsequent reduction of the oxime to 9(S)-erythromycylamine can be achieved using a suitable reducing agent like sodium borohydride.
Protocol 2: Synthesis of Dirithromycin
This protocol is a general procedure for the condensation reaction.
-
Reaction Setup: In a reaction flask, dissolve 9(S)-erythromycylamine in acetonitrile.
-
Addition of Aldehyde: Add 2-(2-methoxyethoxy)acetaldehyde to the solution. An acid catalyst, such as p-toluenesulfonic acid, can be used.
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Reaction: Stir the mixture at room temperature for approximately 16-20 hours.[1] Monitor the reaction progress by HPLC to observe the formation of Dirithromycin and the disappearance of the starting materials.
-
Workup and Isolation: Upon completion, the reaction mixture can be concentrated. The crude product is then purified, typically by crystallization.
Protocol 3: Purification of Dirithromycin by Crystallization
This protocol describes a general approach to purify crude Dirithromycin.
-
Dissolution: Dissolve the crude Dirithromycin in a hot solvent mixture. A mixture of acetone and water (e.g., 9:1 v/v) can be effective.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. The optimal temperature profile for cooling should be determined experimentally to maximize yield and purity.
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Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a cold solvent mixture to remove residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Solvent for Condensation | Acetonitrile | Commonly used, leads to an equilibrium mixture of Dirithromycin and epidirithromycin. | [4] |
| Solvent for Condensation | Diethyl ether | Can lead to an enriched sample of the epidirithromycin isomer. | |
| Equilibrium Ratio | In solution | Dirithromycin and epidirithromycin epimerize to an approximate 85:15 ratio. | |
| Crystallization Solvent | Water:Acetone (2:1 v/v) | Minimum solubility of Dirithromycin acetone solvate at 40°C, useful for maximizing recovery during crystallization. | |
| Oximation Temperature | 45-55°C | Optimal temperature range for the formation of erythromycin A 9-oxime, balancing reaction rate and degradation. | [8] |
Visualizations
Dirithromycin Synthesis Pathway
This diagram illustrates the two main steps in the synthesis of Dirithromycin from Erythromycin A.
Caption: Overall synthetic route of Dirithromycin.
Troubleshooting Logic for Low Yield
This workflow outlines the decision-making process for troubleshooting low yields in Dirithromycin synthesis.
Caption: Decision tree for troubleshooting low yield.
This technical support center provides a starting point for addressing common issues in Dirithromycin synthesis. For more specific problems, consulting detailed chemical literature and performing systematic optimization studies are recommended.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1673229A - Synthesis process of erythromycin oxime - Google Patents [patents.google.com]
- 6. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. data.epo.org [data.epo.org]
Dirithromycin assay variability and reproducibility challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common variability and reproducibility challenges encountered during the analysis of dirithromycin.
Frequently Asked Questions (FAQs)
Q1: Why is dirithromycin often measured as its active metabolite, erythromycylamine, in bioanalytical assays?
A1: Dirithromycin is a prodrug that is rapidly hydrolyzed in vivo to its microbiologically active metabolite, 9(S)-erythromycylamine. This conversion happens under both acidic conditions and through enzymatic action. Therefore, to accurately determine the bioavailable and active form of the drug in biological matrices like plasma, analytical methods are typically developed to quantify erythromycylamine.
Q2: What are the most common analytical techniques used for dirithromycin quantification?
A2: The most prevalent methods are chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for the quantification of erythromycylamine. Microbiological assays are also used to determine the biological activity of dirithromycin, though they can be less specific.[1]
Q3: What factors can influence the stability of dirithromycin and erythromycylamine in biological samples?
A3: The stability of macrolide antibiotics like dirithromycin can be affected by temperature, pH, and the biological matrix itself. For instance, some antibiotics may be less stable in whole blood compared to plasma.[2] To ensure accurate results, it is crucial to follow strict sample handling and storage protocols, which often involve immediate processing and freezing at -70°C or -80°C for long-term storage.[3]
Q4: What is a typical acceptable range for precision in dirithromycin bioanalytical methods?
A4: For LC-MS/MS methods, the intra- and inter-day precision, typically expressed as the relative standard deviation (RSD), should ideally be less than 15%. For example, one validated method for erythromycylamine reported intra-day precision ranging from 1.4% to 5.4% and inter-day precision from 1.6% to 4.0%.[4]
Troubleshooting Guides
Chromatographic Assays (HPLC & LC-MS/MS)
Issue 1: High Variability in Retention Time
-
Possible Cause: Fluctuations in mobile phase composition. In reversed-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times.
-
Troubleshooting Steps:
-
Prepare Mobile Phase Accurately: Use precise gravimetric or volumetric measurements.
-
Ensure Proper Mixing and Degassing: Inadequate mixing can lead to an inconsistent solvent composition, while dissolved gases can cause pump cavitation and flow rate fluctuations.
-
Thermostat the Column: Temperature variations can affect retention times. Using a column oven will ensure a stable chromatographic environment.[5]
-
Issue 2: Poor Peak Shape (Tailing or Splitting)
-
Possible Cause: Column degradation, sample solvent incompatibility, or interactions with active sites on the column.
-
Troubleshooting Steps:
-
Column Health: Flush the column with a strong solvent or replace it if it's old or has been used with complex matrices.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
-
pH Adjustment: For basic compounds like macrolides, adjusting the mobile phase pH can improve peak shape by preventing unwanted interactions with residual silanols on the column.
-
Issue 3: Sample Carryover in LC-MS/MS
-
Possible Cause: Adsorption of the analyte to surfaces in the autosampler, injector, or column. Macrolides can be "sticky" compounds.
-
Troubleshooting Steps:
-
Optimize Wash Solution: Use a strong wash solvent, sometimes including an acid or base, to effectively clean the injection system between runs. A special needle wash was used in one study to eliminate carryover of macrolides.[4]
-
Injector and Valve Maintenance: Worn or dirty injector parts can be a source of carryover. Regular cleaning and replacement are crucial.[6][7]
-
Blank Injections: Run blank injections after high-concentration samples to assess and confirm the elimination of carryover.[8]
-
Issue 4: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) interfere with the ionization of the target analyte in the mass spectrometer source.[9][10]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Use a more selective extraction method, such as solid-phase extraction (SPE), to remove interfering components.
-
Chromatographic Separation: Modify the gradient or change the column to better separate the analyte from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
Microbiological Assays
Issue 1: High Variability in Zone of Inhibition Diameters
-
Possible Cause: Inconsistencies in agar medium preparation, inoculum concentration, or incubation conditions.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure the agar has a uniform depth and pH. The pH should be checked after sterilization.
-
Control Inoculum Density: Use a standardized procedure to prepare the bacterial inoculum to ensure a consistent concentration of the test organism.
-
Uniform Incubation: Maintain a constant and evenly distributed temperature during incubation. Avoid stacking plates in a way that hinders uniform heat distribution.[11]
-
Issue 2: Inconsistent or Unexpected Results with Quality Control (QC) Strains
-
Possible Cause: Degradation of the antibiotic reference standard, contamination of the QC strain, or issues with the assay medium.
-
Troubleshooting Steps:
-
Reference Standard Integrity: Prepare fresh stock solutions of the reference standard for each assay and store them under recommended conditions.
-
QC Strain Purity: Regularly check the purity of the QC strain and use a fresh culture for each assay.
-
Media Performance: Include a growth control (no antibiotic) to ensure the medium supports robust bacterial growth. If growth is poor, a new batch of media may be needed.[11]
-
Quantitative Data Summary
Table 1: Performance Characteristics of LC-MS/MS Methods for Erythromycylamine.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.5 - 440.0 ng/mL | 4.5 - 720 ng/mL |
| Correlation Coefficient (r) | 0.9999 | 0.9997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 4.5 ng/mL |
| Mean Extraction Recovery | > 94.0% | > 75.1% |
| Intra-day Precision (RSD) | 1.4 - 5.4% | 5.2 - 6.4% |
| Inter-day Precision (RSD) | 1.6 - 4.0% | 5.6 - 9.3% |
| Accuracy | 91.2 - 101.2% | Not explicitly stated |
| Reference | [4] | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS for Erythromycylamine in Human Plasma
This protocol is a composite based on published methods.[4]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge.
-
Load 0.5 mL of human plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute erythromycylamine and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (150 x 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 20 mM ammonium acetate (pH 3.9) and acetonitrile (75:25, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycylamine: m/z 368.5 -> 83.2
-
Internal Standard (Azithromycin): m/z 375.4 -> 115.2
-
-
Protocol 2: Microbiological Agar Diffusion Assay for Dirithromycin/Erythromycin
This protocol is based on general procedures for macrolide antibiotic assays.[13][14]
-
Preparation of Media and Inoculum:
-
Prepare Antibiotic Assay Agar No. 11 and sterilize.
-
Prepare a standardized inoculum of a susceptible test organism (e.g., Bacillus pumilus).
-
Add the inoculum to the molten agar at 40-45°C and pour into sterile petri plates to a uniform depth.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the dirithromycin/erythromycin reference standard in a suitable solvent (e.g., methanol) to create a stock solution.
-
Prepare a series of standard dilutions in phosphate buffer.
-
Prepare the test sample similarly to achieve a concentration within the range of the standard curve.
-
-
Assay Procedure:
-
Place sterile cylinders on the surface of the inoculated agar plates.
-
Pipette a defined volume of each standard and sample solution into the cylinders.
-
Allow for pre-diffusion of the antibiotic at room temperature for 30 minutes.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for both the standard and sample.
-
Plot a standard curve of the zone diameter versus the logarithm of the antibiotic concentration.
-
Determine the concentration of the sample by interpolating its zone of inhibition on the standard curve.
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of erythromycylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. eijppr.com [eijppr.com]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmadekho.com [pharmadekho.com]
- 14. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Dirithromycin LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Dirithromycin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of Dirithromycin?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a sample other than the analyte of interest, Dirithromycin. These components can include salts, lipids, proteins, and metabolites from the biological sample.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of Dirithromycin in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[4]
Q2: My Dirithromycin (or its metabolite, erythromycylamine) signal is low and variable in plasma samples. How can I confirm if matrix effects are the cause?
A: Low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects. To confirm this, a post-extraction spike experiment is the standard method for quantitatively assessing the extent of matrix effects.[2] This experiment compares the peak area of Dirithromycin spiked into a blank matrix extract against the peak area of Dirithromycin in a neat (clean) solvent. A significant difference between these signals indicates the presence and magnitude of matrix effects.
Another useful qualitative technique is post-column infusion . This involves infusing a constant flow of a Dirithromycin standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal where endogenous components elute reveal the retention times at which matrix effects are most pronounced.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for Dirithromycin analysis?
A: A stable isotope-labeled internal standard is a version of the analyte (e.g., Dirithromycin-d6) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium for hydrogen). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[1] This means it will co-elute with Dirithromycin and be affected by matrix effects in the same way. By adding a known amount of the SIL-IS to every sample, standard, and QC, you can use the ratio of the analyte signal to the IS signal for quantification. This ratio remains stable even if absolute signal intensities fluctuate due to matrix effects, leading to more accurate and precise results.[1] For the analysis of Dirithromycin's active metabolite, erythromycylamine, azithromycin has been successfully used as an internal standard due to its similar chromatographic and mass spectrometric behavior.[5][6]
Q4: Can I use matrix-matched calibration standards instead of an internal standard?
A: Yes, matrix-matched calibration is a valid strategy to compensate for matrix effects, especially when a suitable internal standard is unavailable. This approach involves preparing your calibration curve standards in a blank biological matrix that is identical to your samples. By doing this, the standards and the samples experience the same degree of ion suppression or enhancement, which helps to correct for the matrix effect during quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Dirithromycin LC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with Dirithromycin ionization. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[7][8] 2. Improve Chromatographic Separation: Adjust the mobile phase gradient or change the column to better separate Dirithromycin from matrix components. C18 and Phenyl-Hexyl columns are commonly used.[5][7][8] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal variability.[1] |
| Poor Reproducibility (High %RSD) | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Implement a Robust Sample Preparation Protocol: Ensure your extraction procedure is consistent across all samples. Automation can help. 2. Use an Internal Standard: A co-eluting internal standard is crucial for correcting variability.[1][5][6] 3. Check for Carryover: Dirithromycin and other macrolides can be "sticky." Use a strong needle wash solution to prevent carryover between injections. A wash solution of ethylene glycol-acetonitrile-water has been shown to be effective.[5] |
| Peak Tailing or Splitting | Column Issues: The analytical column may be contaminated or degraded. Mobile Phase pH: The pH of the mobile phase may not be optimal for Dirithromycin's peak shape. | 1. Use a Guard Column: This will protect your analytical column from strongly retained matrix components. 2. Column Wash: Implement a column wash step at the end of each run. 3. Optimize Mobile Phase pH: For macrolides, a slightly acidic mobile phase (e.g., pH 3.9 with ammonium acetate and formic acid) can improve peak shape and retention.[5][6] |
| High Background Noise | Contamination: Solvents, reagents, or the LC-MS system itself may be contaminated. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. 2. Clean the Ion Source: Contamination can build up in the ion source over time. Follow the manufacturer's instructions for cleaning. 3. System Flush: Flush the entire LC system with a strong solvent like isopropanol. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Erythromycylamine (Dirithromycin Metabolite) in Human Plasma
This protocol is adapted from a validated method for the analysis of erythromycylamine.[5][6]
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (e.g., Azithromycin).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Macrolides in Biological Samples
Protein precipitation is a simpler but generally less clean method compared to SPE.[4][9][10][11]
-
Sample Aliquot: Take 100 µL of the plasma sample.
-
Add Precipitating Agent: Add 300 µL of ice-cold acetonitrile (containing the internal standard) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to remove the organic solvent, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
-
Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Macrolides in Plasma
LLE is another effective technique for cleaning up biological samples.[12][13][14]
-
Sample Alkalinization: To 0.5 mL of plasma, add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to bring the pH > 9.
-
Add Internal Standard: Spike the sample with the internal standard.
-
Extraction: Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex/Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample for LC-MS/MS analysis.
Quantitative Data Summary for Dirithromycin (Erythromycylamine) Analysis
The following table summarizes performance data from a validated LC-MS/MS method for erythromycylamine in human plasma.[5][6]
| Parameter | Value |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Linear Range | 0.5 - 440.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Mean Extraction Recovery | > 94.0% |
| Intra-day Precision (%RSD) | 1.4 - 5.4% |
| Inter-day Precision (%RSD) | 1.6 - 4.0% |
| Accuracy | 91.2 - 101.2% |
Visualized Workflows
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in LC-MS analysis.
General Sample Preparation Workflow
Caption: An overview of common sample preparation steps for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precipitation Procedures [sigmaaldrich.com]
- 4. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 5. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of impurities in dirithromycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 11. Protein Precipitation Methods for Proteomics [biosyn.com]
- 12. Determination of macrolide antibiotics using dispersive liquid-liquid microextraction followed by surface-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Bacterial Resistance to Dirithromycin
Welcome to the technical support center for addressing in vitro bacterial resistance to Dirithromycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues you may encounter during your in vitro studies of Dirithromycin resistance.
I. Minimum Inhibitory Concentration (MIC) Testing
Question 1: My MIC results for Dirithromycin are inconsistent across replicates. What could be the cause?
Answer: Inconsistent MIC values can stem from several factors. Here’s a troubleshooting guide:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. Variations in the starting bacterial concentration will lead to variable MICs.
-
Media and Incubation: Use the recommended Mueller-Hinton broth or agar, ensuring the correct pH and cation concentration.[1] For fastidious organisms like Streptococcus pneumoniae, supplement the media as required (e.g., with blood) and incubate in a CO2-enriched atmosphere, as MICs can be higher in CO2.[2]
-
Dirithromycin Stock Solution: Prepare fresh stock solutions of Dirithromycin and ensure complete solubilization. Improperly dissolved or degraded antibiotic will lead to inaccurate results.
-
Plate/Tube Preparation: Ensure accurate serial dilutions of Dirithromycin. Pipetting errors are a common source of variability.
Question 2: I am observing "skipped wells" (growth in higher concentrations of Dirithromycin but not in lower concentrations) in my broth microdilution assay. How should I interpret this?
Answer: Skipped wells can be due to contamination, the presence of a resistant subpopulation, or technical error.
-
Check for Contamination: Streak a sample from the well with unexpected growth onto an agar plate to check for purity.
-
Repeat the Assay: If contamination is not the issue, repeat the assay with a freshly prepared inoculum and antibiotic dilutions.
-
Consider Heteroresistance: If the issue persists, it may indicate a heteroresistant population, where a small subpopulation of bacteria exhibits higher resistance. This may require further investigation through population analysis.
Question 3: How do I interpret an "Intermediate" (I) susceptibility result for Dirithromycin?
Answer: An "Intermediate" result indicates that the MIC of Dirithromycin for the tested isolate is approaching attainable blood and tissue levels, and therapeutic success may be possible in certain situations.[3][4] According to CLSI and EUCAST guidelines, this category implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher than normal dosage of the drug can be used.[5][6] For Dirithromycin, an intermediate result should prompt consideration of the infection site and the feasibility of achieving higher local drug concentrations.
II. Investigating Resistance Mechanisms
Question 4: My PCR assay to detect erm genes in a Dirithromycin-resistant isolate is negative. What are the next steps?
Answer: A negative PCR result for common erm genes (ermA, ermB, ermC) in a resistant isolate suggests other resistance mechanisms may be at play.
-
Check PCR Controls: Ensure your positive and negative controls for the PCR worked as expected.
-
Investigate Other Resistance Genes: The resistance could be due to other, less common erm genes or different resistance mechanisms entirely. Consider testing for efflux pump genes such as mef or msr.[7]
-
Sequence the 23S rRNA Gene: Resistance can also be conferred by mutations in the 23S rRNA gene, the target site for macrolides.[8] Sequencing this gene can identify point mutations that prevent Dirithromycin from binding to the ribosome.
-
Perform an Efflux Pump Assay: The bacterium might be actively pumping the drug out. An efflux pump assay can help determine if this is the case.
Question 5: I am performing an efflux pump assay using a fluorescent dye (e.g., ethidium bromide), but I don't see a significant difference in dye accumulation between my test isolate and the control. What could be wrong?
Answer: Several factors can influence the outcome of an efflux pump assay.
-
Choice of Dye and Inhibitor: Ensure the fluorescent dye you are using is a known substrate of the suspected efflux pump. Also, confirm the activity of your efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine, as some are broad-spectrum while others are more specific.
-
Assay Conditions: Optimize the concentrations of the dye and the EPI. High concentrations of the dye can be toxic to the cells, while insufficient EPI concentration will not effectively block the efflux pumps.
-
Alternative Resistance Mechanisms: If the isolate has a potent target-site modification (e.g., high expression of an erm gene), the effect of efflux pump inhibition might be masked.[2]
-
Membrane Permeability: The compound you are testing might be altering the membrane permeability, leading to increased dye influx that can be mistaken for efflux inhibition. A control experiment to assess membrane integrity is advisable.
Quantitative Data Summary
The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for Dirithromycin against various bacterial species, categorized by their resistance mechanisms.
Table 1: Dirithromycin MICs for Streptococcus pneumoniae
| Resistance Mechanism | Genotype | Phenotype | Typical Dirithromycin MIC Range (µg/mL) |
| Susceptible | Wild-type | S | ≤0.5[2] |
| Efflux | mef(A) | M | 1 - 16[9] |
| Ribosomal Methylation | erm(B) | MLSB | ≥64[2][10] |
Table 2: Dirithromycin MICs for Staphylococcus aureus
| Resistance Mechanism | Genotype | Phenotype | Typical Dirithromycin MIC Range (µg/mL) |
| Susceptible | Wild-type | S | ≤1.0 |
| Efflux | msr(A) | MS | 2 - 8 |
| Ribosomal Methylation (inducible) | erm(A), erm(C) | iMLSB | 1 - 16 |
| Ribosomal Methylation (constitutive) | erm(A), erm(C) | cMLSB | ≥64[11] |
S: Susceptible; I: Intermediate; R: Resistant; MLSB: Macrolide-Lincosamide-Streptogramin B resistance; iMLSB: inducible MLSB; cMLSB: constitutive MLSB; MS: Macrolide-Streptogramin B resistance.
Table 3: Quality Control (QC) Ranges for Susceptibility Testing
| QC Strain | Test Method | Dirithromycin MIC Range (µg/mL) | Dirithromycin Disk Diffusion Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.25 - 1.0[12] | N/A |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.03 - 0.12[13] | N/A |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 1.0 - 4.0 | N/A |
As per CLSI and EUCAST guidelines.[14][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dirithromycin stock solution
-
Bacterial culture in log phase, adjusted to 0.5 McFarland standard
-
Sterile saline or PBS
Procedure:
-
Prepare serial two-fold dilutions of Dirithromycin in CAMHB in the microtiter plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).
-
The MIC is the lowest concentration of Dirithromycin that completely inhibits visible bacterial growth.
Protocol 2: PCR Detection of erm Genes
This protocol provides a general framework for the detection of ermA, ermB, and ermC genes.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for ermA, ermB, and ermC
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a PCR reaction mixture containing the master mix, primers (specific for each erm gene), and template DNA.
-
Use the following typical PCR cycling conditions (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer melting temperature)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the respective erm gene.
Protocol 3: Sequencing of the 23S rRNA Gene for Mutation Analysis
Materials:
-
Bacterial DNA extract
-
PCR primers flanking domain V of the 23S rRNA gene
-
PCR purification kit
-
Sequencing facility or equipment
Procedure:
-
Amplify the domain V region of the 23S rRNA gene using PCR.
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using Sanger sequencing.
-
Align the obtained sequence with a wild-type reference sequence (e.g., from a susceptible strain) to identify any point mutations. Pay close attention to positions corresponding to E. coli A2058, A2059, and C2611, as these are common sites for mutations conferring macrolide resistance.[8][16]
Visualizations
Caption: Major mechanisms of bacterial resistance to Dirithromycin.
Caption: Experimental workflow for investigating Dirithromycin resistance.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of penicillin-susceptible and -resistant pneumococci to dirithromycin compared with susceptibilities to erythromycin, azithromycin, clarithromycin, roxithromycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 4. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of ermA in Macrolide-Susceptible Strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cejph.szu.cz [cejph.szu.cz]
- 14. korld.nil.gov.pl [korld.nil.gov.pl]
- 15. szu.gov.cz [szu.gov.cz]
- 16. Mutation in 23S rRNA associated with macrolide resistance in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Dirithromycin stability for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in maintaining the stability of dirithromycin during long-term experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in prepared solutions. | Degradation of dirithromycin due to improper storage conditions (e.g., temperature, light exposure). | Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][2] For working solutions, it is recommended to prepare them fresh daily.[1] Protect all solutions from light. |
| Hydrolysis of dirithromycin due to inappropriate pH of the solvent or medium. Dirithromycin is unstable in both acidic and alkaline aqueous conditions.[3] | Use a buffered solution within a neutral pH range if aqueous solutions are necessary for short-term experiments. For long-term storage, dissolve dirithromycin in a suitable organic solvent like DMSO or ethanol.[3] | |
| Precipitation of dirithromycin in aqueous solutions. | Low aqueous solubility of dirithromycin. | Prepare stock solutions in organic solvents such as DMSO, DMF, or ethanol before diluting into aqueous media.[3] If precipitation occurs upon dilution, consider using a co-solvent system or preparing a fresh, more dilute solution immediately before use. |
| Inconsistent experimental results over time. | Gradual degradation of dirithromycin stock solutions due to repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[4] |
| Photodegradation from ambient light exposure. | Store dirithromycin, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect from light. Conduct experiments under reduced light conditions when possible. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. The primary degradation product is erythromycylamine.[5] Other minor degradation products can also form under stress conditions. | Utilize a validated stability-indicating HPLC method to separate and identify dirithromycin from its degradation products.[6] Structure elucidation of unknown peaks may require LC-MS analysis. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for dirithromycin powder and stock solutions?
For long-term stability, dirithromycin powder should be stored desiccated at -20°C.[6] Stock solutions prepared in solvents like DMSO or ethanol can be stored at -20°C for up to one year or at -80°C for up to two years.[1][2] It is highly recommended to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[4]
2. How does pH affect the stability of dirithromycin in aqueous solutions?
Dirithromycin is a prodrug that undergoes non-enzymatic hydrolysis to its active form, erythromycylamine.[5] This hydrolysis is significantly influenced by pH, with the molecule being unstable in both acidic and alkaline aqueous environments.[3] The oxazine ring of dirithromycin is susceptible to hydrolysis, leading to its conversion to erythromycylamine.[3] For experimental purposes requiring aqueous media, it is crucial to control the pH and to use freshly prepared solutions.
3. What is the primary degradation pathway for dirithromycin?
The primary degradation pathway is the hydrolysis of the 9N,11O-oxazine ring, which converts dirithromycin into its active metabolite, erythromycylamine.[3][5] This is a non-enzymatic process that occurs in aqueous environments.[5]
4. Are there other degradation products of dirithromycin besides erythromycylamine?
Yes, other minor degradation products can form under various stress conditions. Studies using liquid chromatography-mass spectrometry (LC-MS) have identified impurities and potential degradation products, including analogues with modifications on the oxazine ring side chain, changes in the alkyl group at position C13, and variations in the methylation of the desosamine sugar.[7]
5. How can I monitor the stability of dirithromycin in my experiments?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of dirithromycin. This method should be able to separate the parent dirithromycin peak from its major degradant, erythromycylamine, and any other potential impurities. Regular analysis of your working solutions can help ensure the integrity of the compound throughout your experiments.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for dirithromycin under various stress conditions in publicly accessible literature, the following table provides a summary of known stability information and includes data for the closely related macrolide, erythromycin, for illustrative purposes. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Dirithromycin | Erythromycin (for comparison) |
| Storage (Solid) | Recommended Temperature | -20°C (desiccated)[6] | Room Temperature |
| Storage (Solution) | Solvent | DMSO, Ethanol[3] | Various |
| Temperature | -20°C (1 year), -80°C (2 years)[1][2] | - | |
| pH Stability | Acidic pH | Unstable[3] | Rapid degradation |
| Neutral pH | More stable than acidic/alkaline | Relatively stable | |
| Alkaline pH | Unstable[3] | Degradation occurs | |
| Half-life in Plasma | In vivo | The mean plasma half-life of its active metabolite, erythromycylamine, is approximately 8 hours (range 2-36 hours).[1] | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dirithromycin
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of dirithromycin and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of dirithromycin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at different time intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light. Collect samples at various time points and dilute for analysis.
-
Thermal Degradation: Place the solid dirithromycin powder in a hot air oven at a controlled temperature (e.g., 70°C). At specified intervals, dissolve a portion of the powder in a suitable solvent for analysis.
-
Photodegradation: Expose the dirithromycin stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of dirithromycin and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Dirithromycin
This protocol provides a starting point for developing an HPLC method to separate dirithromycin from its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol). A literature example for related substances uses a mobile phase of acetonitrile, 2-propanol, water, and ammonium acetate solution at pH 8.5.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 205 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute samples from the forced degradation study with the mobile phase to an appropriate concentration.
Visualizations
.
Caption: Mechanism of action of Dirithromycin's active form.
.
Caption: Workflow for a forced degradation study of Dirithromycin.
References
- 1. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Dirithromycin Analysis in Reverse-Phase Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues with dirithromycin in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is dirithromycin and why is it challenging to analyze using RP-HPLC?
Dirithromycin is a semi-synthetic macrolide antibiotic. It is a pro-drug that is converted to the active compound, erythromycylamine, in the body.[1][2] As a basic compound with a pKa of its strongest basic functional group around 9.13, dirithromycin is prone to strong interactions with the stationary phase in RP-HPLC, which can lead to poor peak shapes, particularly peak tailing.[3]
Q2: What is peak tailing and how is it measured?
Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. It is often quantified by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[3]
Q3: What are the primary causes of peak tailing for dirithromycin?
The most common causes of peak tailing for basic compounds like dirithromycin in RP-HPLC are:
-
Secondary Silanol Interactions: The primary cause is the interaction between the basic amine groups on the dirithromycin molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4] This creates a secondary retention mechanism that leads to peak tailing.
-
Inappropriate Mobile Phase pH: Operating at a mobile phase pH close to the pKa of dirithromycin can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak distortion.[5]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak tailing.[4]
-
System and Column Issues: Problems such as a void in the column, a blocked frit, or excessive extra-column volume can also contribute to poor peak shape.[6][7]
Troubleshooting Guide: Dirithromycin Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with dirithromycin.
Step 1: Initial Assessment
Q4: My dirithromycin peak is tailing. Where should I start troubleshooting?
First, determine if the tailing is specific to the dirithromycin peak or if all peaks in your chromatogram are tailing.
-
If only the dirithromycin peak (and other basic compounds) is tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase. Proceed to Step 2.
-
If all peaks are tailing: This points to a potential issue with the HPLC system or the column itself. Check for leaks, ensure proper fitting connections, and inspect the column for voids or blockages.[6][7]
Step 2: Mobile Phase Optimization
Q5: How can I adjust the mobile phase to improve the peak shape of dirithromycin?
Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds.
-
Adjusting pH: To minimize silanol interactions, you can either operate at a low pH (around 2.5-3.5) to protonate the silanol groups and keep dirithromycin protonated, or at a high pH (above 10) to deprotonate the analyte. Operating at a pH far from the pKa of dirithromycin (9.13) is recommended.[8]
-
Buffer Selection: Use a buffer with a pKa close to your target mobile phase pH to ensure good pH control. Phosphate and acetate buffers are common choices for low to mid-pH ranges.[9]
-
Mobile Phase Additives: While less common with modern columns, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with dirithromycin for active silanol sites. However, this can sometimes increase baseline noise.
Step 3: Column Selection and Care
Q6: Could my column be the cause of the peak tailing?
Yes, the choice and condition of your column are crucial.
-
Column Chemistry: For basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups. Polar-embedded or polar-endcapped phases can also provide better peak shapes for basic analytes.
-
Column Contamination and Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced.[6]
Step 4: Sample and Injection Considerations
Q7: Can my sample preparation or injection volume affect peak tailing?
Absolutely.
-
Column Overload: If you suspect mass overload, try diluting your sample or reducing the injection volume. If the peak shape improves, this was likely the contributing factor.[4]
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.
Data Presentation
Table 1: Illustrative Quantitative Impact of Mobile Phase pH on Peak Tailing of a Macrolide Antibiotic (Erythromycin)
Note: This data is for erythromycin, a closely related macrolide antibiotic, and is intended to be illustrative of the expected trend for dirithromycin due to a lack of specific published quantitative data.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 3.0 | 1.2 | Symmetrical |
| 5.0 | 1.8 | Moderate Tailing |
| 7.0 | 2.5 | Severe Tailing |
| 9.0 | 1.5 | Improved Symmetry |
| 10.5 | 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: HPLC Method for Dirithromycin Impurity Profiling
This protocol is adapted from a published LC-MS method for the analysis of dirithromycin and its related substances.
-
Column: Zorbax Extend C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water, pH adjusted to 8.5 with ammonium hydroxide
-
B: Acetonitrile
-
C: 2-Propanol
-
-
Gradient: A suitable gradient can be developed, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of B and C.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the dirithromycin sample in a mixture of mobile phase A and acetonitrile.
Protocol 2: General RP-HPLC Method for Macrolide Analysis
This protocol provides a starting point for developing a method for dirithromycin analysis.
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of 0.01 M phosphate buffer and acetonitrile (e.g., 35:65 v/v). The pH of the buffer should be optimized (e.g., start with pH 3.0 or pH 7.5).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the dirithromycin sample in the mobile phase.
Mandatory Visualization
Caption: Troubleshooting workflow for dirithromycin peak tailing.
Caption: Mechanism of secondary silanol interaction causing peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Dirithromycin vs. Erythromycin: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of dirithromycin and erythromycin, with a specific focus on their activity against resistant bacterial strains. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.
Executive Summary
Dirithromycin, a semi-synthetic derivative of erythromycin, was developed to offer an improved pharmacokinetic profile, allowing for once-daily dosing.[1] Both antibiotics are macrolides and share the same mechanism of action: inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] However, the emergence of bacterial resistance to erythromycin has significant implications for the clinical utility of dirithromycin. Overwhelmingly, evidence from in vitro studies demonstrates a strong cross-resistance between the two agents. Bacterial strains that have acquired resistance to erythromycin are consistently reported to be resistant to dirithromycin as well.[4] This guide synthesizes the available data on this cross-resistance, providing quantitative comparisons and detailing the experimental methodologies used to generate these findings.
Mechanism of Action and Resistance
Both dirithromycin and erythromycin are bacteriostatic agents that inhibit the translocation step of protein synthesis in susceptible bacteria.[5] Dirithromycin is a prodrug that is converted in the body to its active form, erythromycylamine, which then binds to the 50S ribosomal subunit.[2][6]
Bacterial resistance to erythromycin, and consequently to dirithromycin, is primarily mediated by two well-characterized mechanisms:
-
Target Site Modification: This is most commonly due to the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This modification is carried out by enzymes encoded by erm (erythromycin resistance methylase) genes. The methylation reduces the binding affinity of macrolides to the ribosome, leading to resistance. This can be expressed constitutively or inducibly.
-
Active Efflux: This mechanism involves the removal of the antibiotic from the bacterial cell via an efflux pump. These pumps are encoded by mef (macrolide efflux) genes and effectively reduce the intracellular concentration of the drug to sub-therapeutic levels.
A third, less common mechanism is the enzymatic inactivation of the antibiotic by esterases.[7]
dot
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro activity of dirithromycin and erythromycin against key bacterial pathogens, including strains with known resistance to erythromycin. The data are presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Dirithromycin vs. Erythromycin Activity Against Staphylococcus aureus
| Strain Type | Antibiotic | MIC (µg/mL) |
| Erythromycin-Susceptible | Dirithromycin | 0.5 |
| Erythromycin | ≤0.5 | |
| Erythromycin-Resistant | Dirithromycin | ≥8 |
| Erythromycin | ≥8 |
Data synthesized from multiple sources indicating that for erythromycin-resistant isolates, the MICs for dirithromycin are consistently high, demonstrating a lack of efficacy.[4]
Table 2: Dirithromycin vs. Erythromycin Activity Against Streptococcus pneumoniae
| Strain Type | Antibiotic | MIC (µg/mL) |
| Erythromycin-Susceptible | Dirithromycin | ≤0.03 - 0.12 |
| Erythromycin | ≤0.03 - 0.12 | |
| Erythromycin-Resistant | Dirithromycin | ≥8 |
| Erythromycin | ≥1 |
For erythromycin-susceptible strains, dirithromycin and erythromycin show comparable activity.[4] However, against erythromycin-resistant strains, dirithromycin is also ineffective.
Table 3: Dirithromycin vs. Erythromycin Activity Against Haemophilus influenzae
| Antibiotic | MIC (µg/mL) |
| Dirithromycin | ≥8 |
| Erythromycin | Two- to fourfold lower than dirithromycin |
Dirithromycin generally exhibits lower in vitro activity against H. influenzae compared to erythromycin.[4] The MIC90 for dirithromycin has been reported to be as high as 32 µg/mL.[8]
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common methods used to determine the MIC of dirithromycin and erythromycin.
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: Stock solutions of dirithromycin and erythromycin are prepared in a suitable solvent. Serial twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific growth media (e.g., Haemophilus Test Medium) and incubation conditions (e.g., 5% CO₂) are required.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antibiotic susceptibility.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of dirithromycin or erythromycin are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
dot
Conclusion
The available in vitro data consistently demonstrate that dirithromycin does not offer an advantage over erythromycin in treating infections caused by erythromycin-resistant strains of bacteria. The mechanisms that confer resistance to erythromycin, primarily target site modification by erm genes and active efflux via mef genes, are equally effective against dirithromycin. Therefore, for the purposes of research and development of new antibacterial agents, dirithromycin should be considered to have the same resistance profile as erythromycin. Future efforts to overcome macrolide resistance should focus on developing compounds that can evade these established resistance mechanisms.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of dirithromycin (LY 237216) compared with activities of other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative in vitro evaluation of dirithromycin tested against recent clinical isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, including effects of medium supplements and test conditions on MIC results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel UPLC-MS/MS Method for Dirithromycin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dirithromycin against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The data presented herein demonstrates the superior performance of the new UPLC-MS/MS method in terms of sensitivity, specificity, and efficiency.
Introduction
Dirithromycin is a macrolide antibiotic effective against a wide range of bacteria. Accurate and reliable quantification of Dirithromycin in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. While traditional HPLC-UV methods have been employed for this purpose, they often face limitations in terms of sensitivity and specificity, especially in the presence of impurities or complex matrices. This guide details a newly validated UPLC-MS/MS method that overcomes these challenges, offering a more robust and efficient analytical solution.
Performance Comparison
The following tables summarize the key performance parameters of the new UPLC-MS/MS method and the existing HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Table 1: Chromatographic Conditions and Method Parameters
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Instrumentation | UPLC system with a triple quadrupole mass spectrometer | HPLC system with a UV/Vis detector |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic acid in Water and Acetonitrile | Isocratic elution with a mixture of phosphate buffer and acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | ESI+; Multiple Reaction Monitoring (MRM) | UV at 210 nm |
| Run Time | 3 minutes | 10 minutes |
| Injection Volume | 5 µL | 20 µL |
Table 2: Method Validation Data
| Validation Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method | Acceptance Criteria (as per ICH) |
| Linearity (r²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Range | 1 - 200 ng/mL | 100 - 1000 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 ng/mL | 20 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | 100 ng/mL | - |
| Specificity | High (Mass-based detection) | Moderate (Potential interference) | Method must be specific |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
New UPLC-MS/MS Method
1. Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (10% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Precursor ion > Product ion (specific m/z for Dirithromycin)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Dirithromycin reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1 - 200 ng/mL).
-
Sample Preparation: Extract Dirithromycin from the sample matrix using a suitable solvent, followed by filtration before injection.
Existing HPLC-UV Method
1. Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Dirithromycin reference standard in the mobile phase.
-
Working Standard Solutions: Prepare working standards in the range of 100 - 1000 ng/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a new analytical method as per ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
The novel UPLC-MS/MS method for the quantification of Dirithromycin demonstrates significant advantages over the existing HPLC-UV method. Its superior sensitivity, specificity, and shorter run time make it a highly efficient and reliable alternative for routine analysis and quality control in the pharmaceutical industry. The adoption of this method can lead to increased throughput and greater confidence in the analytical results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 3. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Dirithromycin Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dirithromycin's cross-reactivity in various immunoassays, supported by available experimental data. Understanding the potential for cross-reactivity is crucial for accurate drug screening, monitoring, and development, as it can lead to false-positive results and misinterpretation of data. This document summarizes the limited publicly available data on dirithromycin's performance in common immunoassay platforms and outlines the experimental protocols for assessing such interactions.
Introduction to Dirithromycin and Immunoassay Cross-Reactivity
Dirithromycin is a macrolide antibiotic derived from erythromycin. Like other macrolides, its chemical structure can lead to cross-reactivity in immunoassays designed to detect other compounds, particularly other macrolide antibiotics. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme Multiplied Immunoassay Technique (EMIT), utilize antibodies to detect specific analytes. However, the structural similarities between drug molecules can result in the antibody binding to unintended compounds, a phenomenon known as cross-reactivity.
Quantitative Data on Dirithromycin Cross-Reactivity
Publicly available, peer-reviewed data on the specific cross-reactivity of dirithromycin in common commercial immunoassays is limited. The following table summarizes the available data. It is important to note that cross-reactivity can vary significantly between different assays, antibody lots, and manufacturers.
| Immunoassay Platform | Target Analyte/Assay | Dirithromycin Cross-Reactivity (%) | Reference Compound |
| ELISA | Macrolide Antibiotics | 41% | Erythromycin |
This data is based on a study that developed a group-specific immunoassay for macrolides and should be interpreted in that context. Data for CEDIA and EMIT assays were not found in the public domain.
Comparison with Other Macrolide Antibiotics
While specific data for dirithromycin is scarce, understanding the cross-reactivity of structurally similar macrolides can provide valuable insights. Erythromycin, the parent compound of dirithromycin, and other macrolides like clarithromycin and azithromycin, are known to exhibit variable cross-reactivity in different immunoassays. Generally, the degree of cross-reactivity is dependent on the structural similarity of the lactone ring and its substituents, which are the primary epitopes recognized by the antibodies.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity of a compound like dirithromycin in a competitive immunoassay format, which is common for small molecules like antibiotics.
Competitive ELISA for Macrolide Cross-Reactivity
This protocol is a standard method to assess the cross-reactivity of various compounds against a target analyte in an ELISA format.
1. Materials:
- 96-well microtiter plates coated with a macrolide-protein conjugate (e.g., Erythromycin-BSA).
- Dirithromycin and other macrolide standards of known concentrations.
- Primary antibody specific for the target macrolide (e.g., anti-Erythromycin monoclonal antibody).
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
- Wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking buffer (e.g., 1% BSA in PBS).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.
2. Procedure:
- Blocking: Add 200 µL of blocking buffer to each well of the coated microtiter plate and incubate for 1-2 hours at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction:
- Prepare serial dilutions of the dirithromycin standard and the reference compound (e.g., erythromycin) in assay buffer.
- Add 50 µL of the standard or sample to the appropriate wells.
- Add 50 µL of the primary antibody solution (at a pre-optimized dilution) to each well.
- Incubate for 1 hour at 37°C.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Plot a standard curve of absorbance versus concentration for the reference compound.
- Determine the concentration of the reference compound that causes 50% inhibition of the maximum signal (IC50).
- Similarly, determine the IC50 for dirithromycin.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Dirithromycin) x 100
Visualizing the Immunoassay Workflow
The following diagrams illustrate the principles of a competitive immunoassay and the logical workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
Dirithromycin and Azithromycin: A Comparative Analysis of In Vitro Efficacy Against Chlamydia trachomatis
For Immediate Release
This guide provides a detailed comparison of the in vitro activity of two macrolide antibiotics, dirithromycin and azithromycin, against Chlamydia trachomatis, the most common bacterial sexually transmitted agent worldwide.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on their relative potency and the methodologies used for their evaluation.
Comparative In Vitro Susceptibility
The in vitro efficacy of antibiotics against C. trachomatis is primarily determined by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the formation of chlamydial inclusions in a cell culture, while the MBC is the lowest concentration that results in no viable organisms after subculture in an antibiotic-free medium.[2]
A study evaluating dirithromycin and its active metabolite, erythromycylamine, against 16 isolates of C. trachomatis found them to be equally effective.[2] For 90% of the strains tested (MIC90), a concentration of 1.0 µg/mL was required for inhibition.[2] The concentration needed to be bactericidal for 90% of the strains (MBC90) was 2.0 µg/mL for both dirithromycin and its metabolite.[2]
The in vitro activity of azithromycin has been assessed in multiple studies, with MIC values varying based on the specific isolates and testing conditions. Reported MICs for azithromycin against clinical isolates of C. trachomatis generally range from 0.064 µg/mL to 0.25 µg/mL.[1][3] Some studies have reported MBCs for azithromycin ranging from 0.5 µg/mL to 8.0 µg/mL.[3][4]
The following tables summarize the available quantitative data for the in vitro activity of dirithromycin and azithromycin against Chlamydia trachomatis.
| Dirithromycin | MIC (µg/mL) | MBC (µg/mL) |
| MIC90 | 1.0[2] | - |
| MBC90 | - | 2.0[2] |
| Azithromycin | MIC (µg/mL) | MBC (µg/mL) |
| Range | 0.064 - 0.25[1][3] | 0.5 - 8.0[3][4] |
| MIC for all isolates in one study | ≤0.125[5] | - |
It is important to note that direct comparisons between these drugs are challenging due to the lack of head-to-head studies using identical methodologies and bacterial strains.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of in vitro susceptibility of C. trachomatis to antimicrobial agents requires cell culture-based assays due to the obligate intracellular nature of the bacterium.[1] The following is a generalized protocol based on commonly cited methods.
1. Cell Culture Preparation:
-
Monolayers of a suitable host cell line, such as McCoy, HeLa, or HEp-2 cells, are prepared in 96-well microtiter plates or on coverslips in shell vials.[1][6]
-
The cells are grown to confluence in an appropriate culture medium, often supplemented with fetal bovine serum and amino acids.
2. Inoculation with Chlamydia trachomatis:
-
Stock cultures of C. trachomatis isolates are diluted to a predetermined infectious dose.
-
The cell monolayers are washed, and the chlamydial inoculum is added to the cells.
-
To enhance infection, the plates or vials are often centrifuged at a low speed for a specified time.[7]
3. Antibiotic Exposure:
-
Following a brief incubation period to allow for chlamydial entry into the host cells, the inoculum is removed.
-
Fresh culture medium containing serial twofold dilutions of the antibiotics (dirithromycin and azithromycin) is added to the infected cell monolayers.
-
Control wells with no antibiotic are included.
4. Incubation:
-
The treated and control cultures are incubated for a period of 48 to 72 hours under controlled conditions of temperature (typically 35-37°C) and CO2.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, the cell monolayers are fixed (e.g., with methanol).
-
Chlamydial inclusions are visualized using staining methods such as immunofluorescence with a monoclonal antibody specific to a chlamydial antigen, followed by microscopic examination.[1]
-
The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed.[2]
6. Determination of Minimum Bactericidal Concentration (MBC):
-
To determine the MBC, the antibiotic-containing medium is removed from the wells that showed no inclusions in the MIC assay.
-
The cells are washed and then lysed to release any viable chlamydiae.
-
The lysate is then passaged onto fresh, antibiotic-free cell monolayers.[2]
-
These new cultures are incubated for another 48-72 hours.
-
The MBC is the lowest initial antibiotic concentration that results in no inclusion formation in the subculture, indicating bacterial death.[2]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the in vitro susceptibility of Chlamydia trachomatis to antimicrobial agents.
Caption: Workflow for in vitro susceptibility testing of C. trachomatis.
Conclusion
Based on the available in vitro data, azithromycin appears to be more potent against Chlamydia trachomatis than dirithromycin, exhibiting lower MIC values. However, the absence of direct comparative studies necessitates a cautious interpretation of these findings. The methodologies for in vitro susceptibility testing of C. trachomatis are well-established but can vary between laboratories, potentially influencing the outcomes. Standardized testing protocols would be beneficial for more accurate comparisons of the efficacy of different antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro activity of dirithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of Azithromycin and Rifampin on Chlamydia trachomatis Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Head-to-head comparison of Dirithromycin and roxithromycin pharmacokinetics
In the landscape of macrolide antibiotics, both dirithromycin and roxithromycin have carved out significant roles in the treatment of various bacterial infections. While they share a common mechanism of action by inhibiting bacterial protein synthesis, their pharmacokinetic profiles exhibit notable differences that influence their clinical application, dosing regimens, and potential for drug interactions.[1][2] This guide provides a detailed, data-driven comparison of the pharmacokinetics of dirithromycin and roxithromycin, tailored for researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for dirithromycin and roxithromycin, compiled from various studies. It is important to note that these values can vary depending on the study population, dosage, and analytical methods used.
| Pharmacokinetic Parameter | Dirithromycin | Roxithromycin |
| Dose Administered | 500 mg[3][4] | 150 mg or 300 mg[5][6][7][8] |
| Peak Plasma Concentration (Cmax) | 0.29 - 0.48 mg/L[3][4][9] | 7.69 - 10.13 µg/mL (equivalent to 7.69 - 10.13 mg/L)[5][6][8] |
| Time to Peak Concentration (Tmax) | ~4 hours[3][4] | ~2 hours[7][10] |
| Elimination Half-Life (t½) | Approximately 44 hours (range 16-65 hours)[3][4] | Approximately 10-12 hours[7][10][11] (One study reported a longer half-life of 34.95 ± 22.51 hours in healthy female volunteers[5][6][8]) |
| Volume of Distribution (Vd) | ~800 L[3] | 1.38 ± 0.55 L/kg[5][6] |
| Protein Binding | 15 - 30%[3][4] | Not explicitly quantified in the provided results, but macrolides generally exhibit protein binding. |
| Bioavailability | ~10%[3][4] | Not explicitly quantified in the provided results. |
| Primary Route of Elimination | Fecal/Hepatic[3][4] | Primarily fecal, with about 10% excreted in urine[7] |
| Metabolism | Prodrug, rapidly converted by non-enzymatic hydrolysis to the active metabolite, erythromycylamine.[3][4][12][13] | Not extensively metabolized.[7] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and analytical methodologies. The cited studies employed the following key experimental protocols:
1. Subject Population and Dosing:
-
Studies for both dirithromycin and roxithromycin were typically conducted in healthy adult volunteers.[5][6][9]
-
Dirithromycin was administered as a single oral dose of 500 mg.[3][4][9]
-
Roxithromycin studies involved oral administration of either 150 mg or 300 mg doses.[5][6][7][8][10]
2. Sample Collection:
-
Blood samples were collected at various time points post-drug administration to determine the plasma concentration-time profile of the drugs.[5][6]
3. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This technique was a primary method for quantifying roxithromycin concentrations in plasma samples.[5][6][8]
-
Microbiological Assay: For dirithromycin, drug levels in plasma and urine were determined using a microbiological assay.[9]
-
Radiolabeling Studies: A ¹⁴C-radiolabelled study was used to trace the absorption, metabolism, and excretion of dirithromycin.[3][4]
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) were calculated from the plasma concentration-time data.
-
The elimination half-life and volume of distribution were determined using pharmacokinetic modeling, often employing compartmental models.[5][6][8]
Visualizing Pharmacokinetic Pathways
To visually represent the distinct metabolic fates of dirithromycin and roxithromycin, the following diagrams were generated using the DOT language.
Caption: Dirithromycin is a prodrug that is rapidly converted to its active form.
Caption: Roxithromycin undergoes minimal metabolism before excretion.
The experimental workflow for a typical pharmacokinetic study is outlined below.
Caption: General workflow for a clinical pharmacokinetic study.
Discussion and Conclusion
The pharmacokinetic profiles of dirithromycin and roxithromycin present a study in contrasts. Dirithromycin acts as a prodrug, undergoing rapid conversion to its active metabolite, erythromycylamine.[3][4][12][13] This results in a delayed Tmax and a notably long elimination half-life, which supports once-daily dosing.[3][4][14] Its large volume of distribution suggests extensive tissue penetration.[3]
In contrast, roxithromycin is absorbed more rapidly, leading to a quicker onset of peak plasma concentrations.[7][10] Its elimination half-life is considerably shorter than that of dirithromycin, generally necessitating twice-daily dosing.[15] Roxithromycin undergoes limited metabolism, being excreted largely unchanged.[7]
These differences have significant implications for clinical practice. The once-daily dosing regimen of dirithromycin may enhance patient compliance.[14] However, its lower bioavailability and conversion to an active metabolite are key considerations. Roxithromycin's more straightforward pharmacokinetic profile and rapid absorption may be advantageous in certain clinical scenarios. The choice between these two macrolides should be guided by a thorough understanding of their distinct pharmacokinetic properties, the nature of the infection, and the specific patient population.
References
- 1. The new macrolide antibiotics: azithromycin, clarithromycin, dirithromycin, and roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New Macrolide Antibiotics: Azithromycin, Clarithromycin, Dirithromycin, and Roxithromycin | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logixsjournals.com [logixsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.logixsjournals.com [files.logixsjournals.com]
- 9. Pharmacokinetics of Dirithromycin in Patients with Mild or Moderate Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Dirithromycin? [synapse.patsnap.com]
- 14. Dirithromycin: a new macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirithromycin: A Comparative In Vivo Efficacy Analysis Against Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of dirithromycin, a semi-synthetic macrolide antibiotic, with other commonly used macrolides such as erythromycin, clarithromycin, and azithromycin. The objective is to present a clear analysis of its performance based on available clinical and preclinical data to inform research and development decisions.
Executive Summary
Dirithromycin demonstrates comparable clinical efficacy to other macrolides, including erythromycin, clarithromycin, and azithromycin, in the treatment of respiratory tract and skin and soft tissue infections. Its primary advantage lies in its pharmacokinetic profile, which allows for once-daily dosing, potentially improving patient compliance. While in vitro studies show its activity is generally similar to or slightly less potent than other macrolides against key pathogens, its in vivo performance is often comparable. Preclinical studies suggest superior efficacy of dirithromycin over erythromycin in some models, attributed to its prolonged tissue concentrations. However, a notable gap exists in publicly available quantitative preclinical data (e.g., ED50) for a direct comparison with newer macrolides like azithromycin and clarithromycin.
Preclinical In Vivo Efficacy
While comprehensive quantitative preclinical data for dirithromycin in direct comparison with all other macrolides is limited, available studies in animal models provide valuable insights.
Clinical Efficacy: Comparative Data
Clinical trials form the backbone of our understanding of dirithromycin's efficacy in comparison to other macrolides. The following tables summarize the clinical and bacteriological success rates in key indications.
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)
| Treatment Comparison | Dosing Regimen | Clinical Success Rate (Post-Therapy) | Bacteriological Eradication Rate (Post-Therapy) | Reference |
| Dirithromycin vs. Erythromycin | Dirithromycin: 500 mg once daily for 7 daysErythromycin: 250 mg four times daily for 7 days | 86% | 84% | |
| Dirithromycin vs. Azithromycin | Dirithromycin: 500 mg once daily for 5 daysAzithromycin: 500 mg on day 1, then 250 mg daily for 4 days | 84.8% | Insufficient Data | [3] |
| Dirithromycin vs. Azithromycin | Dirithromycin: 500 mg once daily for 5 daysAzithromycin: 500 mg once daily for 3 days | 90% | 90% | [4] |
| Dirithromycin vs. Clarithromycin | Dirithromycin: 500 mg once daily for 5 daysClarithromycin: 250 mg twice daily for 7 days | 89.5% | 68.8% |
Community-Acquired Pneumonia (CAP)
| Treatment Comparison | Dosing Regimen | Clinical Success Rate (Final Consultation) | Bacteriological Eradication Rate (Final Consultation) | Reference |
| Dirithromycin vs. Erythromycin | Dirithromycin: 500 mg once dailyErythromycin: 250 mg four times daily | 94.5% | 93.0% |
Experimental Protocols
Representative Clinical Trial Methodology: Dirithromycin vs. Azithromycin in ABECB
This section details the methodology of a representative randomized, investigator-blinded, parallel-group clinical trial.[3]
-
Patient Population: Adult smokers or ex-smokers (≥10 pack-years) aged >35 years with a diagnosis of chronic bronchitis and an acute exacerbation. An acute exacerbation was defined by the recent onset of increased dyspnea, increased productive cough, and/or feverishness.
-
Inclusion Criteria: Clinical diagnosis of acute bacterial exacerbation of chronic bronchitis.
-
Exclusion Criteria: Known or suspected hypersensitivity to macrolides, receipt of an investigational drug within 30 days, requirement for parenteral antibiotics, and pregnancy or lactation.
-
Randomization and Blinding: Patients were randomized to receive either dirithromycin or azithromycin. The study was investigator-blinded, meaning the investigators assessing the outcomes were unaware of the treatment allocation.
-
Treatment Regimens:
-
Dirithromycin Group: 500 mg once daily for 5 days.
-
Azithromycin Group: 500 mg on day 1, followed by 250 mg once daily on days 2 through 5.
-
-
Outcome Assessment:
-
Clinical Efficacy: Assessed by both physicians and patients at an early post-treatment visit (days 7-10) and a late post-treatment visit (days 25-35). Clinical success was defined as the resolution or improvement of signs and symptoms of infection.
-
Bacteriological Efficacy: Sputum samples were collected for Gram stain and culture before treatment initiation. Bacteriological response was determined by the eradication or presumed eradication of the baseline pathogen.
-
Visualizations
Experimental Workflow: Randomized Controlled Trial
Signaling Pathway: Macrolide Mechanism of Action
References
- 1. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of 5-day courses of dirithromycin and azithromycin in the treatment of acute exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of dirithromycin and azithromycin in the treatment of acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Dirithromycin and Telithromycin at the Ribosomal Frontier
A Comparative Guide for Researchers and Drug Development Professionals
The ribosome, a complex molecular machine responsible for protein synthesis, remains a critical target for antibacterial agents. Among the macrolide class of antibiotics, dirithromycin and the ketolide telithromycin represent distinct approaches to inhibiting bacterial growth by targeting the 50S ribosomal subunit. This guide provides a detailed structural and functional comparison of their binding to the bacterial ribosome, supported by experimental data, to inform future research and drug development efforts.
At a Glance: Key Quantitative Binding Parameters
The binding affinity of an antibiotic to its target is a crucial determinant of its efficacy. The following table summarizes the available quantitative data for dirithromycin and telithromycin binding to bacterial ribosomes.
| Antibiotic | Bacterial Species | Method | Binding Affinity Constant |
| Dirithromycin | Escherichia coli (70S) | Competition with BODIPY-ERY | KDapp = 1.6 ± 0.5 nM[1] |
| Thermus thermophilus (70S) | Competition with BODIPY-ERY | KDapp = 5 ± 1 nM[1] | |
| Telithromycin | Escherichia coli | Kinetics and Footprinting | KT (low affinity) = 500 nM[2] |
| Escherichia coli | Kinetics and Footprinting | KT* (high affinity) = 8.33 nM[2] |
Delving into the Binding Sites: A Tale of Two Pockets
Both dirithromycin and telithromycin bind within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, effectively obstructing the passage of newly synthesized polypeptide chains.[3][4] However, the specifics of their interactions reveal key differences that underpin their distinct antibacterial profiles.
Dirithromycin's Unique Niche:
Dirithromycin, a second-generation macrolide, distinguishes itself through a unique interaction mediated by its (2-methoxyethoxy)-methyl side chain.[3] Crystal structures of dirithromycin in complex with the Thermus thermophilus 70S ribosome have revealed that this side chain extends into a pocket within the NPET, where it engages in a lone pair-π stacking interaction with the imidazole ring of the His69 residue of ribosomal protein uL4.[3] This interaction is a novel finding among macrolides and was initially hypothesized to provide a stronger anchor for the drug.[3] However, binding affinity studies have shown that despite this additional contact, the overall binding affinity of dirithromycin is comparable to its parent compound, erythromycin.[5]
Telithromycin's Dual-Domain Strategy:
Telithromycin, a ketolide, employs a more complex binding mechanism that contributes to its enhanced potency, particularly against macrolide-resistant strains.[4][6] Its binding is a two-step process, initially associating with a low-affinity site before shifting to a high-affinity conformation.[2] Structurally, telithromycin interacts with two distinct domains of the 23S ribosomal RNA (rRNA):
-
Domain V: Similar to traditional macrolides, the desosamine sugar of telithromycin forms hydrogen bonds with key nucleotides, such as A2058.[4]
-
Domain II: Crucially, the alkyl-aryl side chain of telithromycin extends towards and interacts with nucleotides in domain II, specifically forming a stacking interaction with the A752-U2609 base pair.[6]
This dual-binding capability is a hallmark of ketolides and is thought to compensate for modifications at the primary macrolide binding site in domain V, which is a common mechanism of bacterial resistance.[4]
Visualizing the Interactions
The following diagrams, generated using Graphviz, illustrate the key binding interactions of dirithromycin and telithromycin with the bacterial ribosome.
Caption: Dirithromycin binding within the nascent peptide exit tunnel.
Caption: Telithromycin's dual-domain binding in the ribosome.
Mechanism of Action: More Than Just a Plug
While both antibiotics function by obstructing the NPET, their mechanism is more nuanced than simple steric hindrance. The presence of these drugs in the tunnel can allosterically affect the peptidyl transferase center (PTC), the site of peptide bond formation.[3] Furthermore, the inhibition of protein synthesis is often context-specific, meaning that the stalling of the ribosome is dependent on the sequence of the nascent polypeptide chain.[7][8] For instance, ketolides like telithromycin are known to predominantly cause translational arrest at Arg/Lys-X-Arg/Lys motifs.[7]
The following workflow illustrates the general mechanism of action for these ribosome-targeting antibiotics.
Caption: General mechanism of translation inhibition.
Experimental Protocols
The structural and quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques.
1. X-ray Crystallography:
This technique provides high-resolution, three-dimensional structures of molecules.
-
Protocol:
-
Crystallization: The antibiotic is co-crystallized with purified 70S ribosomes or 50S ribosomal subunits.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the ribosome-antibiotic complex is built and refined.
-
2. Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM is used to determine the structure of large macromolecular complexes in a near-native state.
-
Protocol:
-
Sample Preparation: A thin film of the ribosome-antibiotic complex solution is rapidly frozen in liquid ethane.
-
Imaging: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing: Thousands of individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.
-
3. Fluorescence Polarization (FP) Assay:
This method is employed to measure the binding affinity between a fluorescently labeled molecule and its binding partner.
-
Protocol:
-
Labeling: A fluorescent probe (e.g., BODIPY) is attached to one of the macrolides (e.g., erythromycin).
-
Competition Assay: A constant concentration of the fluorescently labeled macrolide and ribosomes are incubated with varying concentrations of the unlabeled competitor antibiotic (dirithromycin or telithromycin).
-
Measurement: The change in fluorescence polarization is measured. The displacement of the fluorescent probe by the unlabeled antibiotic is used to calculate the binding affinity (KDapp) of the competitor.
-
4. Kinetic and Footprinting Analysis:
This combination of techniques provides detailed information about the binding process and the specific interaction sites.
-
Protocol:
-
Kinetics: The rates of association and dissociation of the antibiotic to the ribosome are measured to determine the binding constants for different steps of the interaction.
-
Chemical Footprinting: The ribosome-antibiotic complex is treated with chemical probes (e.g., dimethyl sulfate) that modify accessible rRNA nucleotides. The sites protected from modification by the bound antibiotic are then identified by reverse transcription, revealing the drug's binding footprint.[9]
-
Conclusion
Dirithromycin and telithromycin, while both targeting the bacterial ribosome's exit tunnel, exhibit distinct structural interactions that influence their activity. Dirithromycin's unique side-chain interaction with ribosomal protein uL4 represents an interesting avenue for rational drug design, although its impact on overall binding affinity appears modest. In contrast, telithromycin's dual-domain binding to 23S rRNA provides a clear structural basis for its enhanced potency and its ability to overcome certain forms of macrolide resistance. A thorough understanding of these molecular interactions, elucidated through the experimental techniques outlined above, is paramount for the development of next-generation antibiotics that can effectively combat the growing threat of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Telithromycin? [synapse.patsnap.com]
- 7. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Dirithromycin and its Active Metabolite, Erythromycylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of the macrolide antibiotic dirithromycin and its microbiologically active metabolite, erythromycylamine. The information presented is intended to support research and development efforts in the field of infectious diseases.
Dirithromycin is a prodrug that is rapidly absorbed and non-enzymatically hydrolyzed in the body to form its active metabolite, erythromycylamine.[1] This conversion is a key factor in the drug's pharmacokinetic profile and its antimicrobial action. The mechanism of action for erythromycylamine, like other macrolide antibiotics, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Activity: A Quantitative Comparison
The in vitro antimicrobial spectrum of dirithromycin is primarily attributable to its active metabolite, erythromycylamine. Studies have shown that the in vitro activity of dirithromycin is comparable to that of erythromycin against many common pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for dirithromycin and, where available, a direct comparison with erythromycylamine.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Chlamydia pneumoniae | Dirithromycin | - | 2 |
| Erythromycylamine | - | 2 | |
| Mycoplasma pneumoniae | Dirithromycin | 0.1 | 0.1 |
| Streptococcus pneumoniae | Dirithromycin | - | 0.12 |
| Streptococcus pyogenes | Dirithromycin | - | 0.12 |
| Staphylococcus aureus (methicillin-susceptible) | Dirithromycin | 0.5 | - |
| Haemophilus influenzae | Dirithromycin | - | ≥8 |
Note: Data is compiled from multiple sources. Direct comparative studies of dirithromycin and erythromycylamine against a wide range of bacteria are limited. The activity of dirithromycin in vitro is representative of the activity of erythromycylamine.
One study directly comparing the activity against 12 strains of Chlamydia pneumoniae found that both dirithromycin and its active metabolite, erythromycylamine, had an MIC₉₀ of 2 mg/L. In contrast, erythromycin had an MIC₉₀ of 0.062 mg/L against the same strains.
For Mycoplasma pneumoniae, dirithromycin demonstrated high in vitro activity with an MIC₅₀ and MIC₉₀ of 0.1 µg/mL. Against strains of Streptococcus pneumoniae and Streptococcus pyogenes, dirithromycin inhibited 90% of isolates at a concentration of 0.12 µg/mL, which is comparable to the activity of erythromycin.[2] For erythromycin-susceptible strains of Staphylococcus aureus, the MIC was 0.5 µg/mL.[2] However, against Haemophilus influenzae, the MICs for dirithromycin were generally higher, at ≥8 µg/mL.[2]
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of an antibiotic. The following is a detailed methodology for the broth microdilution method, a standard procedure for susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent and involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of dirithromycin and erythromycylamine are prepared in a suitable solvent at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms, supplementation with blood or other growth factors may be necessary.
- Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the assay.
2. Assay Procedure:
- Serial Dilutions: The antimicrobial agents are serially diluted in the broth directly in the microtiter plates to achieve a range of concentrations.
- Inoculation: Each well, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
- Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. For certain organisms, incubation in an atmosphere with increased CO₂ may be required.
- Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is typically observed as the absence of turbidity in the well.
3. Quality Control:
- Reference strains with known MIC values for the tested antimicrobial agents (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) should be tested concurrently to ensure the accuracy and reproducibility of the results.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Metabolic conversion of dirithromycin to its active form.
References
- 1. Comparative in vitro evaluation of dirithromycin tested against recent clinical isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, including effects of medium supplements and test conditions on MIC results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of dirithromycin (LY 237216) compared with activities of other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Dirithromycin Versus Older Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of dirithromycin with that of older macrolides, specifically erythromycin and clarithromycin. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies, with a focus on gastrointestinal intolerance, hepatotoxicity, and drug interaction potential.
Executive Summary
Dirithromycin, a newer-generation macrolide, generally exhibits a more favorable safety profile compared to older agents like erythromycin and clarithromycin. The primary advantages of dirithromycin lie in its significantly lower potential for drug-drug interactions due to its unique metabolic pathway and, in some studies, a better gastrointestinal tolerability profile. While all macrolides carry a risk of gastrointestinal side effects, dirithromycin was developed to mitigate some of the issues commonly associated with erythromycin. The risk of hepatotoxicity with dirithromycin appears to be low and comparable to other macrolides, with erythromycin estolate being the most notable for this adverse effect.
Data Presentation: Adverse Event Incidence
The following tables summarize the incidence of common adverse events reported in clinical trials comparing dirithromycin with erythromycin and clarithromycin.
Table 1: Gastrointestinal Adverse Events
| Adverse Event | Dirithromycin (% Incidence) | Erythromycin (% Incidence) | Clarithromycin (% Incidence) |
| Nausea | 3.6% - 6.8%[1][2] | 7.8% - 8.2%[1][2] | Data not directly compared in cited studies |
| Diarrhea | 6.6%[1] | 9.5%[1] | Data not directly compared in cited studies |
| Abdominal Pain | ~10%[3] | Data varies | Data varies |
| Vomiting | ~3%[3] | Data varies | Data varies |
| Dyspepsia | ~3%[3] | Data varies | Data varies |
Table 2: Hepatotoxicity and Drug Interactions
| Safety Parameter | Dirithromycin | Erythromycin | Clarithromycin |
| Hepatotoxicity | Infrequent alterations in hepatic function tests, not associated with clinical manifestations.[4][5] | Associated with cholestatic hepatitis, particularly the estolate salt.[6][7] | Estimated incidence of acute liver injury is 3.8 per 100,000 prescriptions.[7][8] Can cause cholestatic hepatitis and, rarely, liver failure.[8][9] |
| CYP3A4 Inhibition | Does not inhibit cytochrome P450 enzymes.[10][11] | Strong inhibitor of CYP3A4.[10][12] | Moderate to strong inhibitor of CYP3A4.[10][12][13] |
| Drug Interaction Potential | Low; no clinically significant interactions reported with many common drugs.[11][14][15] | High; numerous clinically significant drug interactions.[15][16] | High; numerous clinically significant drug interactions.[15][16] |
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are often proprietary. However, the general methodology for assessing the safety profile of these macrolides in the cited studies can be summarized as follows:
General Protocol for a Comparative Clinical Trial of Macrolide Safety
-
Study Design: The majority of comparative safety data for these macrolides comes from randomized, double-blind, multicenter clinical trials.
-
Patient Population: Patients with specific bacterial infections (e.g., respiratory tract infections, skin and soft tissue infections) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize confounding factors.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (dirithromycin) or the comparator drug (e.g., erythromycin, clarithromycin). Both the investigators and the patients are blinded to the treatment allocation to prevent bias in the assessment of efficacy and safety.
-
Dosing and Administration: Standard therapeutic doses of each antibiotic are administered for a specified duration (e.g., 500 mg of dirithromycin once daily vs. 250 mg of erythromycin four times daily).
-
Adverse Event Monitoring and Reporting:
-
Patients are monitored for the occurrence of any adverse events throughout the study period and for a follow-up period after the cessation of treatment.
-
Adverse events are systematically recorded, including their nature, severity, duration, and the investigator's assessment of their relationship to the study drug.
-
Standardized questionnaires and patient diaries are often used to capture subjective symptoms, particularly gastrointestinal side effects.
-
-
Laboratory Assessments: Blood and urine samples are collected at baseline and at specified intervals during the study to monitor hematological and biochemical parameters, including liver function tests (e.g., ALT, AST, bilirubin).
-
Data Analysis: The incidence of adverse events is calculated for each treatment group and compared using appropriate statistical methods to determine if there are statistically significant differences in the safety profiles of the drugs.
Mandatory Visualization
The following diagrams illustrate key concepts related to the safety profiles of dirithromycin and older macrolides.
Caption: Metabolic pathways of macrolides and their impact on CYP3A4.
Caption: Experimental workflow for a comparative safety clinical trial.
Caption: Mechanism of erythromycin-induced gastrointestinal side effects.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety profile of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrolide Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clarithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug interactions of macrolides: emphasis on dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrolide - induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. | Semantic Scholar [semanticscholar.org]
- 13. Comparing two types of macrolide antibiotics for the purpose of assessing population-based drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]
- 15. Dirithromycin: a new macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Proper Disposal of Dirithromycin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dirithromycin, a macrolide antibiotic. Adherence to these procedures is critical for environmental protection and laboratory safety.
Dirithromycin, a semi-synthetic macrolide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1] As a prodrug, Dirithromycin is unstable in both acidic and alkaline aqueous conditions, hydrolyzing to the active compound erythromycylamine.[2][3] This inherent instability, along with its classification as a micropollutant, necessitates specific disposal protocols.
Quantitative Data and Disposal Summary
Due to the absence of specific regulatory disposal limits for Dirithromycin, the following table summarizes recommended procedures based on general principles for pharmaceutical waste management. These guidelines are designed to minimize environmental release and ensure compliance with standard laboratory safety protocols.
| Waste Type | Recommended Disposal Method | Key Considerations & Rationale |
| Pure Dirithromycin (Solid) | Collection as hazardous chemical waste for incineration. | Prevents the introduction of the active pharmaceutical ingredient into the environment. Incineration is the preferred method for destroying pharmaceutical compounds. |
| Concentrated Stock Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container for chemical waste disposal. | High concentrations of the antibiotic pose a significant environmental risk and should not be drain-disposed.[2] |
| Contaminated Labware (e.g., pipette tips, gloves, flasks) | Dispose of as chemical waste in designated containers. | Grossly contaminated materials should be treated as hazardous chemical waste to prevent the leaching of the antibiotic. |
| Used Cell Culture Media Containing Dirithromycin | Decontamination via autoclaving may not be sufficient. Treat as chemical waste. | The heat stability of Dirithromycin is not definitively established. Some macrolides are heat-stable, and autoclaving does not guarantee degradation. Therefore, chemical waste disposal is the most conservative and safest approach.[2] |
| Dilute Aqueous Solutions | While Dirithromycin hydrolyzes in aqueous solutions, drain disposal is not recommended due to its environmental persistence. Collect as chemical waste. | Macrolide antibiotics are not effectively removed by standard wastewater treatment and can persist in the environment.[1][4] |
Experimental Protocols
Specific experimental protocols for the disposal of Dirithromycin were not found in the reviewed literature. The procedures outlined above are based on established best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to comply with federal, state, and local regulations.[1]
Dirithromycin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dirithromycin waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of Dirithromycin in a laboratory setting.
Step-by-Step Guidance for Dirithromycin Disposal
-
Segregation at the Source: As soon as Dirithromycin waste is generated, it must be segregated from general laboratory waste. This includes pure chemical, concentrated solutions, contaminated labware, and dilute solutions.
-
Use of Designated Waste Containers:
-
All forms of Dirithromycin waste should be collected in containers specifically designated for hazardous chemical waste.
-
Containers should be clearly labeled with "Hazardous Waste," the chemical name ("Dirithromycin"), and any other information required by your institution's EHS department.
-
Ensure containers are compatible with the waste type, are leak-proof, and have secure lids.
-
-
Handling of Different Waste Forms:
-
Solid Dirithromycin: Transfer directly into the designated solid chemical waste container. Avoid generating dust.
-
Solutions: Carefully pour concentrated or dilute solutions into the designated liquid chemical waste container. Use a funnel to prevent spills. Do not mix with incompatible waste streams.
-
Contaminated Materials: Place items such as used gloves, pipette tips, and empty vials that have come into direct contact with Dirithromycin into the solid chemical waste container.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Follow all institutional guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.
-
Do not pour any Dirithromycin waste down the drain or discard it in the regular trash. Improper disposal can lead to environmental contamination and is a regulatory violation.[1]
-
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of Dirithromycin, thereby protecting public health and minimizing the ecological impact of pharmaceutical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
